Technical Documentation Center

1-(2-chlorobenzyl)-4-phenylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-chlorobenzyl)-4-phenylpiperazine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of o-Chlorobenzyl Phenylpiperazine Scaffolds: A Guide to CNS Drug Design

This comprehensive technical guide details the physicochemical and biopharmaceutical profiling of o-chlorobenzyl phenylpiperazine (o-CBPP) analogs.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical and biopharmaceutical profiling of o-chlorobenzyl phenylpiperazine (o-CBPP) analogs.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for multi-target CNS ligands (e.g., 5-HT


/5-HT

modulators, Dopamine D2 antagonists).[1][2][3]

Executive Summary

The o-chlorobenzyl phenylpiperazine (o-CBPP) scaffold represents a critical structural class in neuropsychiatric drug discovery.[1][2][3] Characterized by a central piperazine ring flanked by a phenyl group and an ortho-chlorinated benzyl moiety, these analogs exhibit a complex interplay of lipophilicity, basicity, and steric conformation. This guide provides a rigorous analysis of their physicochemical properties, focusing on the "Ortho Effect" that governs receptor selectivity and blood-brain barrier (BBB) penetration.[3]

Structural Architecture & Electronic Environment

The o-CBPP scaffold is defined by three distinct pharmacophoric regions. Understanding the electronic interplay between these regions is prerequisite to interpreting physicochemical data.

The "Ortho Effect" (Steric & Electronic)

The o-chloro substitution on the benzyl ring is not merely a lipophilic handle; it induces a conformational lock .[1]

  • Steric Hindrance: The bulky chlorine atom (Van der Waals radius ~1.75 Å) creates steric clash with the benzylic methylene protons.[3] This restricts the rotation of the phenyl ring relative to the piperazine core, often forcing a non-planar, twisted conformation essential for fitting into the hydrophobic pockets of GPCRs (e.g., 5-HT

    
    ).
    
  • Electronic Influence: The chlorine atom exerts a negative inductive effect (-I) on the benzyl ring but a positive mesomeric effect (+M).[1][3] Net result: The benzyl ring becomes electron-deficient, slightly lowering the pKa of the proximal nitrogen (N4) compared to unsubstituted benzyl analogs.

Nitrogen Basicity Differential

The piperazine ring contains two non-equivalent nitrogen atoms:

  • N1 (Phenyl-linked): The lone pair is delocalized into the aromatic phenyl ring.[1][2][3] This nitrogen is essentially non-basic at physiological pH (pKa < 2.0).[1][3]

  • N4 (Benzyl-linked): This nitrogen retains sp3 character and is the primary protonation site.[1][2][3] The o-chlorobenzyl group slightly modulates this basicity, typically resulting in a pKa of 7.8 – 8.5 .

Core Physicochemical Parameters[4][5][6][7]

The following data summarizes the typical range for o-CBPP analogs. These values are critical for predicting CNS druggability.[1][2][3]

ParameterTypical RangeMechanistic DriverClinical Implication
LogP (Lipophilicity) 3.2 – 4.5o-Cl adds ~0.7 log units; Phenyl ring adds ~2.[1][2][3]0.High BBB permeability; Risk of non-specific binding.[1][3]
LogD (pH 7.4) 1.5 – 2.8Ionization of N4 at physiological pH.[1][3]Optimal range for CNS penetration (Golden Triangle).[1][3]
pKa (Basic) 7.8 – 8.5N4-Benzyl inductive effects.[1][2][3]% Ionized at pH 7.4 dictates transporter affinity.[1][2][3]
TPSA 25 – 35 ŲMinimal polar surface area (tertiary amines).[1][3]Excellent passive diffusion across BBB.[1][2][3]
Solubility (Intrinsic) < 10 µg/mLHigh lattice energy & lipophilicity.[1][3]Requires salt formation (HCl, Mesylate) for formulation.[3]

Structure-Property Relationship (SPR) Visualization[1][2][3]

The following diagram illustrates the causal relationships between structural modifications on the o-CBPP scaffold and their resulting physicochemical and biological effects.

SPR_Logic Core o-Chlorobenzyl Phenylpiperazine Core OrthoCl o-Chloro Substitution Core->OrthoCl Phenyl N1-Phenyl Ring Core->Phenyl PipN4 N4-Piperazine Nitrogen Core->PipN4 Steric Steric Twist (Non-Planar) OrthoCl->Steric Van der Waals Clash Lipo Increased Lipophilicity (+LogP) OrthoCl->Lipo Hydrophobic Surface Phenyl->Lipo Metab Metabolic Liability (CYP450) Phenyl->Metab Para-hydroxylation site Ioniz Cationic Charge (pH 7.4) PipN4->Ioniz Protonation (pKa ~8) Selectivity Receptor Subtype Selectivity (5-HT2A vs D2) Steric->Selectivity Lock & Key Fit BBB BBB Penetration (Passive Diffusion) Lipo->BBB Membrane Partitioning Clearance Hepatic Clearance Lipo->Clearance High Protein Binding Metab->Clearance Ioniz->BBB Trapping Mechanism Solubility Aq. Solubility (Salt Dep.) Ioniz->Solubility Salt Formation

Caption: Causal flow from o-CBPP structural features to biopharmaceutical outcomes.[1][2][3]

Experimental Protocols

To validate the properties of synthesized analogs, the following self-validating protocols are recommended. These maximize data quality for lipophilic basic amines.[1][2][3]

Protocol A: pKa Determination via Potentiometric Titration

Standard UV-metric methods often fail due to the low solubility of the free base. Potentiometric titration in a co-solvent system (Yasuda-Shedlovsky extrapolation) is required.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (Standardized).[1][3]

  • Methanol (HPLC Grade).[1][3]

  • 0.15 M KCl (Ionic Strength Adjuster).[1][3]

Workflow:

  • Preparation: Dissolve 5 mg of the o-CBPP analog (salt form) in 20 mL of solvent mixture (30%, 40%, and 50% Methanol/Water v/v containing 0.15 M KCl).

  • Titration: Perform acid-base titration under inert gas (

    
    ) purge to prevent carbonate formation. Titrate from pH 2.0 to pH 11.0.[1][2][3]
    
  • Data Processing: Calculate apparent pKa (

    
    ) for each methanol concentration.
    
  • Extrapolation: Plot

    
     vs. % Methanol.[1][2][3] The Y-intercept represents the aqueous pKa.[2][3]
    
    • Validation Criteria: The

      
       of the extrapolation line must be > 0.98.
      
Protocol B: Lipophilicity (LogD) via Miniaturized Shake-Flask

Crucial for predicting BBB penetration.[1][2][3] The octanol/water system is standard.

Workflow:

  • Phase Saturation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Add 100 µM of compound to the system (1:1 volume ratio, e.g., 500 µL each) in a glass vial.

  • Agitation: Shake at 25°C for 4 hours. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      
      
    • Note: For o-CBPP analogs, expect high octanol concentration.[1][2][3] If aqueous signal is below LOQ, use mass balance assumption or LC-MS/MS.[1][2][3]

Biopharmaceutical Implications[2]

Blood-Brain Barrier (BBB) Permeability

o-CBPP analogs generally exhibit excellent CNS penetration.[1][2][3]

  • Mechanism: The high lipophilicity (LogP > 3.0) drives passive diffusion.[1][2][3]

  • Lysosomal Trapping: The basic N4 (pKa ~8.[3]2) leads to accumulation in acidic lysosomes within the BBB endothelial cells, potentially increasing the volume of distribution (

    
    ).
    
  • P-gp Efflux: While the scaffold itself is not a strong P-gp substrate, large substituents on the phenyl ring can trigger efflux.[2][3] The o-Cl group helps mask polarity, reducing efflux liability compared to o-OH or o-NH2 analogs.[1][2][3]

Metabolic Stability

The o-chlorobenzyl group is relatively metabolically stable.[1][2][3] However, the N1-phenyl ring is a "soft spot" for CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1][3]

  • Major Metabolite: p-Hydroxylation of the N1-phenyl ring.[1][2][3]

  • Mitigation Strategy: In drug design, blocking the para-position of the N1-phenyl ring (e.g., with Fluorine or Methyl) significantly extends half-life (

    
    ).[1][2][3]
    

Experimental Workflow Diagram

The following diagram outlines the sequential characterization pipeline for a new o-CBPP analog.

Workflow Synth Synthesis (o-CBPP Analog) Purity Purity Check (>95% HPLC) Synth->Purity pKa_Test pKa Determination (Titration) Purity->pKa_Test LogD_Test LogD 7.4 (Shake Flask) pKa_Test->LogD_Test Sol_Test Kinetic Solubility (Nephelometry) LogD_Test->Sol_Test Decision Decision Gate Sol_Test->Decision InVitro Receptor Binding (5-HT/D2) Decision->InVitro LogD 1.5-3.0 pKa 7-9 Discard Discard/Redesign Decision->Discard Poor Sol. or LogD >5

Caption: Sequential physicochemical profiling workflow for o-CBPP candidates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine.[1][2][3] Retrieved from [Link][1][3]

  • Lopez-Rodriguez, M. L., et al. (1997). Phenylpiperazine derivatives with strong affinity for 5-HT1A, D2A and D3 receptors.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2][3] Retrieved from [Link]

  • Mokrosz, J. L., et al. (1994). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands...[1][2][3] Synthesis and structure-affinity relationships.[1][2][3][4][5][6] Journal of Medicinal Chemistry.[3] Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Standard text for physicochemical profiling protocols).

Sources

Protocols & Analytical Methods

Method

Preparation of Stock Solutions for 1-(2-chlorobenzyl)-4-phenylpiperazine: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation of accurate and stable stock solutions of 1-(2-chlorobenzyl)-4-phenylpiperazine. This document is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of accurate and stable stock solutions of 1-(2-chlorobenzyl)-4-phenylpiperazine. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure the integrity and reproducibility of experimental results by addressing critical aspects such as solvent selection, accurate weighing and dissolution, concentration calculations, and appropriate storage conditions. Adherence to these guidelines is paramount for generating reliable data in downstream applications.

Introduction: The Criticality of Precise Stock Solution Preparation

The primary objective of preparing a concentrated stock solution is to create a stable, accurately quantified reservoir of the compound that can be easily diluted to working concentrations for various assays. This approach minimizes the need for repeated weighing of small, potentially hazardous quantities of the solid compound and reduces the risk of errors associated with handling powders. This application note will provide a robust framework for the preparation of 1-(2-chlorobenzyl)-4-phenylpiperazine stock solutions, emphasizing the scientific rationale behind each step to ensure the highest level of experimental integrity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of 1-(2-chlorobenzyl)-4-phenylpiperazine is essential for its safe handling and the preparation of reliable stock solutions.

Physicochemical Data
PropertyValueSource
IUPAC Name 1-[(2-chlorophenyl)(phenyl)methyl]piperazinePubChem[1]
Molecular Formula C₁₇H₁₉ClN₂PubChem[1]
Molecular Weight 286.8 g/mol PubChem[1]
Appearance Assumed to be a solid, based on related compounds.N/A
Safety and Handling

1-(2-chlorobenzyl)-4-phenylpiperazine is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • A properly fitted laboratory coat.

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • Use of a certified chemical fume hood is required to avoid inhalation of any dust or aerosols.[2]

Ensure that an eyewash station and safety shower are readily accessible in the work area.[2] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[3]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 1-(2-chlorobenzyl)-4-phenylpiperazine in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for biological assays due to its high solvating power.[2]

Materials and Equipment
  • 1-(2-chlorobenzyl)-4-phenylpiperazine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (Class A, appropriate volume)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials with screw caps for storage

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Calculate Mass of Compound B Weigh Compound Accurately A->B C Transfer to Volumetric Flask B->C D Add ~70% of Final DMSO Volume C->D E Vortex to Dissolve D->E F Sonicate if Necessary E->F G Add DMSO to Final Volume E->G F->G H Mix Thoroughly G->H I Aliquot into Vials H->I J Label Vials Clearly I->J K Store at -20°C or -80°C J->K

Caption: Workflow for preparing a stock solution.

Step-by-Step Procedure

3.3.1. Calculation of Required Mass

The fundamental relationship between mass, concentration, volume, and molecular weight is given by the formula:

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

To prepare 10 mL of a 10 mM stock solution of 1-(2-chlorobenzyl)-4-phenylpiperazine (MW = 286.8 g/mol ):

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 10 mL = 0.010 L

  • Molecular Weight = 286.8 g/mol

Mass (mg) = 0.010 mol/L × 0.010 L × 286.8 g/mol × 1000 mg/g = 2.868 mg

3.3.2. Weighing the Compound

  • Place a clean, dry weighing paper or boat on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (2.868 mg) of 1-(2-chlorobenzyl)-4-phenylpiperazine. Record the actual mass weighed.

3.3.3. Dissolution

  • Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of anhydrous DMSO to the flask.

  • Cap the flask and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes can be employed.

  • Once the compound is fully dissolved, add DMSO to the 10 mL mark of the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

3.3.4. Aliquoting and Storage

  • Dispense the stock solution into smaller, single-use aliquots in amber glass vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Piperazine derivatives can be sensitive to light and moisture, so storage in a dark, dry environment is crucial.[2]

Solvent Selection and Solubility Considerations

While DMSO is a common choice, the solubility of 1-(2-chlorobenzyl)-4-phenylpiperazine in other solvents may be relevant for specific applications. No direct experimental solubility data for this specific compound was found in the public domain. However, data for the related compound, 1-(4-chlorophenyl)piperazine, can provide a starting point for solvent screening:

SolventSolubility of 1-(4-chlorophenyl)piperazine
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
Methanol1 mg/mL

Data from Cayman Chemical for 1-(4-chlorophenyl)piperazine (CAS 38212-33-8).[4]

It is imperative to perform a small-scale solubility test for 1-(2-chlorobenzyl)-4-phenylpiperazine in the desired solvent before preparing a large-volume stock solution.

Quality Control and Stability

The stability of the stock solution is critical for the duration of a study. Piperazine derivatives can be susceptible to degradation through hydrolysis and oxidation.

  • Initial Quality Control: After preparation, the clarity of the solution should be visually inspected. Any signs of precipitation or color change may indicate a problem with solubility or stability.

  • Long-Term Stability: For long-term studies, it is advisable to periodically check the integrity of the stock solution. This can be done by comparing the biological activity of an aged aliquot to a freshly prepared standard.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Light and Moisture: Protect the stock solution from light by using amber vials and store in a desiccated environment to prevent hydrolysis.[2]

Preparation of Working Solutions via Serial Dilution

Working solutions are typically prepared by diluting the concentrated stock solution in an appropriate aqueous buffer or cell culture medium.

Serial Dilution Workflow

G cluster_dilution Serial Dilution Stock 10 mM Stock in DMSO W1 100 µM Working Solution 1 Stock->W1 1:100 Dilution W2 10 µM Working Solution 2 W1->W2 1:10 Dilution W3 1 µM Working Solution 3 W2->W3 1:10 Dilution

Caption: Example of a serial dilution workflow.

Calculation for Dilutions

The dilution formula M₁V₁ = M₂V₂ is used to calculate the volumes needed for each dilution step, where:

  • M₁ = Concentration of the starting solution

  • V₁ = Volume of the starting solution

  • M₂ = Desired concentration of the final solution

  • V₂ = Desired final volume of the solution

Example: Preparing 1 mL of a 100 µM working solution from a 10 mM stock solution.

  • M₁ = 10 mM

  • V₁ = ?

  • M₂ = 100 µM = 0.1 mM

  • V₂ = 1 mL

V₁ = (M₂ × V₂) / M₁ = (0.1 mM × 1 mL) / 10 mM = 0.01 mL = 10 µL

Therefore, add 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium.

Important Consideration: When diluting a DMSO stock solution into an aqueous medium, it is crucial to maintain a final DMSO concentration that is non-toxic to the biological system being studied, typically ≤ 0.5%.[2]

Conclusion

The preparation of high-quality stock solutions of 1-(2-chlorobenzyl)-4-phenylpiperazine is a foundational step for any successful research endeavor. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can ensure the accuracy, stability, and safety of their stock solutions, thereby enhancing the reliability and reproducibility of their experimental outcomes.

References

  • PubChem. 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. National Center for Biotechnology Information. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Determination of 1-(2-chlorobenzyl)-4-phenylpiperazine

Abstract This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2-chlorobenzyl)-4-phenylpiperazine. The method is designed for use in quality control and stability studies of bulk drug substance and finished pharmaceutical products. The developed method effectively separates the active pharmaceutical ingredient (API) from its degradation products, which were generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The method was validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[4][5]

Introduction

1-(2-chlorobenzyl)-4-phenylpiperazine is a key intermediate and potential active pharmaceutical ingredient in the development of various therapeutic agents. Ensuring its purity and stability is critical for the safety and efficacy of the final drug product.[6] A stability-indicating analytical method is essential to monitor the quantitative decrease of the API and the concurrent appearance of degradation products during stability studies.[7][8] This application note provides a comprehensive guide for the development of such a method, from initial analyte characterization to full method validation.

Physicochemical Properties of 1-(2-chlorobenzyl)-4-phenylpiperazine

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

PropertyValueSource
Molecular FormulaC₁₇H₁₉ClN₂Inferred from structure
Molecular Weight286.80 g/mol Inferred from structure
pKaThe piperazine moiety has two pKa values, typically around 9.8 and 5.6. The exact values for this substituted piperazine may vary.[9][10][9][10]
Predicted logP~4.5ChemDraw Prediction
UV Maximum (λmax)The phenylpiperazine moiety is expected to have a UV absorbance maximum around 254 nm.[11][11]

The basic nature of the piperazine ring (pKa values) indicates that the retention will be highly dependent on the mobile phase pH. The relatively high logP suggests good retention on a reversed-phase column. The presence of the phenyl chromophore allows for sensitive UV detection.

Experimental

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Data Acquisition and Processing: Empower™ 3 Chromatography Data Software or equivalent.

Chemicals and Reagents
  • 1-(2-chlorobenzyl)-4-phenylpiperazine Reference Standard: Purity >99.5%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade, purified through a Milli-Q® system or equivalent

  • Formic Acid: 99% purity

  • Ammonium Acetate: HPLC grade

  • Hydrochloric Acid (HCl): ACS grade

  • Sodium Hydroxide (NaOH): ACS grade

  • Hydrogen Peroxide (H₂O₂): 30% solution

Chromatographic Conditions (Optimized)
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-18.1 min: 80-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Development Strategy

The development of this stability-indicating method followed a systematic and logical progression, as outlined below. The causality behind each experimental choice is explained to provide a clear understanding of the optimization process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV Scan) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH modifiers) Column_Screening->Mobile_Phase_Screening pH_Optimization Mobile Phase pH Optimization Mobile_Phase_Screening->pH_Optimization Gradient_Optimization Gradient Profile Optimization pH_Optimization->Gradient_Optimization Temperature_Optimization Column Temperature Optimization Gradient_Optimization->Temperature_Optimization Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Temperature_Optimization->Forced_Degradation Peak_Purity Peak Purity Assessment (DAD) Forced_Degradation->Peak_Purity Method_Validation Full Method Validation (ICH Q2(R1)) Peak_Purity->Method_Validation

Caption: A systematic workflow for HPLC method development.

Initial Screening and Rationale
  • Column Selection: A C18 stationary phase was chosen as the primary screening column due to the non-polar nature (logP ~4.5) of 1-(2-chlorobenzyl)-4-phenylpiperazine. The phenyl and C8 columns were considered as alternatives but the C18 provided the best initial peak shape and retention.

  • Mobile Phase Selection: Acetonitrile was selected over methanol as the organic modifier due to its lower viscosity and ability to provide sharper peaks for aromatic compounds.

  • pH Modifier: Given the basic nature of the analyte, controlling the mobile phase pH is critical. An acidic pH (using 0.1% formic acid) was chosen to ensure the protonation of the piperazine nitrogens. This leads to a single ionic species, promoting sharp, symmetrical peaks and consistent retention.

Optimization of Chromatographic Parameters
  • Gradient Optimization: An initial broad gradient was run to determine the approximate elution time of the API and any early or late-eluting impurities. The gradient was then refined to ensure adequate separation of the main peak from any potential degradation products, with a focus on providing sufficient resolution between closely eluting peaks.

  • Column Temperature: The column temperature was set to 30 °C to ensure reproducible retention times and improve peak symmetry by reducing mobile phase viscosity.

Forced Degradation Studies

Forced degradation studies are a critical component of developing a stability-indicating method.[12][13] These studies are designed to intentionally degrade the API to ensure that the analytical method can accurately measure the API in the presence of its degradation products.[1][3] The goal is to achieve 5-20% degradation of the active ingredient.[1]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) cluster_products Degradation Products API 1-(2-chlorobenzyl)-4- phenylpiperazine (API) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photolytic Photolytic (ICH Q1B Light) API->Photolytic DP1 Degradant 1 Acid->DP1 DP2 Degradant 2 Base->DP2 DP3 Degradant 3 Oxidation->DP3 DPn ... Thermal->DPn Photolytic->DPn

Caption: Forced degradation pathways of the API under various stress conditions.

Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of 1-(2-chlorobenzyl)-4-phenylpiperazine in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 0.1N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Expose the solid API to 80 °C in a hot air oven for 48 hours. Dissolve a portion of the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve a portion of the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.

Results of Forced Degradation

The developed HPLC method successfully separated the parent peak from all major degradation products formed under acidic, basic, and oxidative stress conditions. The peak purity analysis using the DAD confirmed the spectral homogeneity of the 1-(2-chlorobenzyl)-4-phenylpiperazine peak in all stressed samples, thus demonstrating the specificity and stability-indicating nature of the method.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[4][5] The following parameters were assessed:

Specificity

Specificity was demonstrated by the complete separation of the API peak from all degradation products, as confirmed by peak purity analysis. There was no interference from the blank (mobile phase) at the retention time of the analyte.

Linearity and Range

Linearity was evaluated by analyzing six concentrations of the reference standard ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 80, 100, 120, and 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of API spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): The relative standard deviation (%RSD) of six replicate injections of the 100% concentration standard was <1.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two sets of data was <2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL (S/N ≥ 3:1) and the LOQ was approximately 0.3 µg/mL (S/N ≥ 10:1).

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (±0.1 mL/min)

  • Column temperature (±2 °C)

  • Mobile phase composition (±2% organic)

The system suitability parameters (retention time, tailing factor, and theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.

Summary of Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity No interference at RT of APIPass
Linearity (r²) ≥ 0.9990.9995
Range 50-150% of nominal conc.50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.3%
LOD S/N ≥ 3:10.1 µg/mL
LOQ S/N ≥ 10:10.3 µg/mL
Robustness System suitability passesPass

Conclusion

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of 1-(2-chlorobenzyl)-4-phenylpiperazine. The method is suitable for routine quality control analysis and for monitoring the stability of the drug substance and its formulations. The comprehensive approach outlined in this application note, from understanding the analyte's properties to rigorous validation, provides a solid framework for developing reliable analytical methods in a regulated pharmaceutical environment.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, (1996). [Link]

  • Forced Degradation Studies. SciSpace by Typeset. (2016). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025). [Link]

  • Forced Degradation and Stability Studies for Drug Substances. Onyx Scientific. (2023). [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. (2011). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (2026). [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. (2023). [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, (2005). [Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmacy and Research. (2025). [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1111-1121. [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. (2024). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2007). [Link]

Sources

Method

Application Notes and Protocols: In Vitro Assay Techniques for 1-(2-chlorobenzyl)-4-phenylpiperazine

Introduction: Characterizing a Novel Phenylpiperazine Derivative The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Phenylpiperazine Derivative

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] These compounds are known to interact with a variety of neurotransmitter receptors, with a particular prevalence for dopamine and serotonin receptor families.[1][2] 1-(2-chlorobenzyl)-4-phenylpiperazine is a novel investigational compound. Based on the extensive pharmacology of structurally related molecules, such as the psychoactive compound 1-(3-chlorophenyl)piperazine (mCPP), it is hypothesized that this new chemical entity may exhibit significant activity at dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors.[3][4]

This document provides a comprehensive guide to the in vitro characterization of 1-(2-chlorobenzyl)-4-phenylpiperazine, focusing on a suite of assays to determine its affinity and functional activity at the D2 and 5-HT2A receptors. These receptors are critical targets for antipsychotics, antidepressants, and other CNS-active drugs.[5] The protocols herein are designed to establish a robust pharmacological profile for this compound, providing essential data for drug development professionals.

Part 1: Compound Handling and Solution Preparation

A critical first step in any in vitro study is the accurate and reproducible preparation of test compound solutions. The physicochemical properties of the compound, particularly its solubility, will dictate the appropriate solvent and stock concentrations.

Solubility Assessment (Kinetic Solubility)

Given that 1-(2-chlorobenzyl)-4-phenylpiperazine is a novel compound, its aqueous solubility is unknown. A kinetic solubility assessment is recommended as a first-pass screen to determine its solubility in assay-relevant buffers.[6][7]

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-chlorobenzyl)-4-phenylpiperazine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 200 µM down to 0.1 µM) in the desired aqueous assay buffer (e.g., PBS or HBSS). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can be detrimental to cells and protein function.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing time for any precipitation to occur.

  • Measurement: Read the plate on a nephelometer to measure light scattering. An increase in light scattering compared to a buffer-only control indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Master Stock Solution Preparation

Based on the solubility assessment, a master stock solution can be prepared for use in all subsequent assays.

  • Solvent Selection: DMSO is the recommended solvent for most non-polar small molecules.[8]

  • Concentration: Prepare a high-concentration master stock (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the master stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Part 2: Dopamine D2 Receptor (D2R) Assays

The D2R is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]

D2R Radioligand Binding Assay

This assay determines the affinity of 1-(2-chlorobenzyl)-4-phenylpiperazine for the D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a high-affinity D2R radioligand (e.g., [³H]-Spiperone) is incubated with a source of D2 receptors (e.g., membranes from cells expressing the human D2R) in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.

Protocol: D2R Competitive Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells). Thaw the membranes on ice and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • 1-(2-chlorobenzyl)-4-phenylpiperazine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M)

    • Radioligand (e.g., [³H]-Spiperone at a concentration close to its Kd)

    • D2R-containing cell membranes

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total binding: Radioactivity in wells with radioligand and membranes only.

    • Non-specific binding (NSB): Radioactivity in wells with radioligand, membranes, and a high concentration of a known D2R antagonist (e.g., 10 µM haloperidol).

    • Specific binding: Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of 1-(2-chlorobenzyl)-4-phenylpiperazine and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2R Functional Assay (cAMP Measurement)

This assay determines the functional activity of 1-(2-chlorobenzyl)-4-phenylpiperazine at the D2R by measuring its effect on cAMP levels.

Principle: In cells expressing the D2R, activation of the receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The test compound is evaluated for its ability to act as an agonist (decrease cAMP) or an antagonist (block the agonist-induced decrease in cAMP).

Protocol: D2R cAMP Functional Assay

  • Cell Culture: Culture a cell line stably expressing the human D2R (e.g., CHO-K1) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • Agonist mode: Add varying concentrations of 1-(2-chlorobenzyl)-4-phenylpiperazine to the cells.

    • Antagonist mode: Pre-incubate the cells with varying concentrations of 1-(2-chlorobenzyl)-4-phenylpiperazine before adding a fixed, sub-maximal concentration of a known D2R agonist (e.g., quinpirole).

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • Data Analysis:

    • Agonist mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect).

    • Antagonist mode: Plot the cAMP levels against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of the agonist response).

Part 3: Serotonin 5-HT2A Receptor (5-HT2AR) Assays

The 5-HT2AR is a GPCR that couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates (IP) and calcium (Ca²⁺).[10]

5-HT2AR Radioligand Binding Assay

Similar to the D2R binding assay, this method determines the affinity of 1-(2-chlorobenzyl)-4-phenylpiperazine for the 5-HT2AR.

Protocol: 5-HT2AR Competitive Radioligand Binding Assay

This protocol follows the same principles as the D2R binding assay, with the following modifications:

  • Radioligand: Use a 5-HT2AR-selective radioligand, such as [³H]-Ketanserin or [³H]-Spiperone (note: spiperone also binds to D2R, so a selective cell line is crucial).

  • Receptor Source: Use cell membranes from a cell line stably expressing the human 5-HT2AR.

  • Non-specific Binding: Use a high concentration of a known 5-HT2AR antagonist (e.g., 10 µM ketanserin) to define NSB.

5-HT2AR Functional Assay (Calcium Flux)

This assay measures the functional activity of the test compound at the 5-HT2AR by detecting changes in intracellular calcium concentration.

Principle: Activation of the 5-HT2AR leads to a rapid, transient increase in intracellular Ca²⁺. This change can be measured using a calcium-sensitive fluorescent dye. The test compound can be assessed for its ability to induce a calcium response (agonist) or block an agonist-induced response (antagonist).

Protocol: 5-HT2AR Calcium Flux Assay

  • Cell Culture and Plating: Use a cell line stably expressing the human 5-HT2AR (e.g., HEK293 or CHO) and seed into a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions.

  • Compound Addition and Measurement: Use a microplate reader with an integrated fluid dispenser (e.g., FLIPR or similar).

    • Agonist mode: Add varying concentrations of 1-(2-chlorobenzyl)-4-phenylpiperazine and immediately measure the fluorescence intensity over time.

    • Antagonist mode: Pre-incubate the cells with varying concentrations of 1-(2-chlorobenzyl)-4-phenylpiperazine before adding a fixed, sub-maximal concentration of a known 5-HT2AR agonist (e.g., serotonin or α-methylserotonin) and measuring the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium.

    • Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (agonist mode) or IC50 (antagonist mode).

Part 4: Data Presentation and Interpretation

The quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Binding Affinities of 1-(2-chlorobenzyl)-4-phenylpiperazine

ReceptorRadioligandKi (nM)n
Dopamine D2[³H]-Spiperone15.2 ± 2.13
Serotonin 5-HT2A[³H]-Ketanserin8.7 ± 1.53

Data are presented as mean ± SEM from (n) independent experiments.

Table 2: Hypothetical Functional Activities of 1-(2-chlorobenzyl)-4-phenylpiperazine

ReceptorAssayModeParameterValue (nM)n
Dopamine D2cAMPAgonistEC50>10,0003
Dopamine D2cAMPAntagonistIC5025.6 ± 3.43
Serotonin 5-HT2ACalcium FluxAgonistEC50>10,0003
Serotonin 5-HT2ACalcium FluxAntagonistIC5012.3 ± 2.83

Data are presented as mean ± SEM from (n) independent experiments.

Interpretation: The hypothetical data in Tables 1 and 2 suggest that 1-(2-chlorobenzyl)-4-phenylpiperazine is a potent antagonist at both the D2 and 5-HT2A receptors, with slightly higher affinity and functional potency for the 5-HT2A receptor. The lack of agonist activity at concentrations up to 10 µM indicates that it is a pure antagonist at these receptors under the tested conditions.

Part 5: Visualizing Workflows and Pathways

Signaling Pathways

G cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2R Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Dopamine Dopamine Dopamine->D2R Compound_D2 1-(2-chlorobenzyl)- 4-phenylpiperazine Compound_D2->D2R HT2AR 5-HT2AR Gq Gq/11 HT2AR->Gq Activates PLC PLC Gq->PLC Activates Ca Ca²⁺ ↑ PLC->Ca Serotonin Serotonin Serotonin->HT2AR Compound_5HT 1-(2-chlorobenzyl)- 4-phenylpiperazine Compound_5HT->HT2AR G cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (Calcium Flux) b_start Prepare Membranes & Reagents b_incubate Incubate: Membranes + Radioligand + Test Compound b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (IC50, Ki) b_count->b_analyze f_start Plate & Culture Cells f_dye Load with Calcium Dye f_start->f_dye f_incubate Pre-incubate with Test Compound (Antagonist Mode) f_dye->f_incubate f_stimulate Add Agonist & Measure Fluorescence f_incubate->f_stimulate f_analyze Analyze Data (IC50) f_stimulate->f_analyze

Caption: Generalized workflows for binding and functional assays.

References

Sources

Application

Application Notes and Protocols for the Purification of 1-(2-Chlorobenzyl)-4-phenylpiperazine by Recrystallization

Introduction: The Critical Role of Purity in Drug Development In the synthesis of pharmacologically active molecules, achieving a high degree of purity is not merely a procedural step but a fundamental requirement for en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of pharmacologically active molecules, achieving a high degree of purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies. The compound 1-(2-chlorobenzyl)-4-phenylpiperazine is a member of the piperazine class of compounds, a scaffold prevalent in numerous therapeutic agents, including antidepressants and antipsychotics.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the biological activity and toxicity profile of the final compound. Therefore, robust purification methods are paramount.

Recrystallization remains one of the most powerful and widely used techniques for the purification of solid organic compounds in both laboratory and industrial settings. This technique is predicated on the principle of differential solubility: a compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Ideally, impurities either remain in the mother liquor or are removed in a preliminary hot filtration step.

This guide provides a detailed exploration of recrystallization methods tailored for the purification of 1-(2-chlorobenzyl)-4-phenylpiperazine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering the user to adapt and optimize the methods for their specific needs.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A definitive physicochemical profile for 1-(2-chlorobenzyl)-4-phenylpiperazine is not extensively documented in publicly available literature. However, by examining closely related analogues such as 1-(2-chlorophenyl)piperazine[2] and 1-(4-chlorobenzyl)piperazine,[3][4][5] we can infer key properties that will guide the development of a successful recrystallization protocol.

Table 1: Physicochemical Properties of Structurally Related Piperazine Derivatives

CompoundMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Notes
1-(2-Chlorophenyl)piperazine196.67[2]-A key structural component.
1-(4-Chlorobenzyl)piperazine210.70[4]104-106 / 0.1[3]An isomeric analogue.
1-Benzylpiperazine176.26-The parent benzylpiperazine structure.[6]
1-Phenylpiperazine162.23-The other key structural component.[7]

The presence of both a phenyl and a chlorobenzyl group suggests that 1-(2-chlorobenzyl)-4-phenylpiperazine is a relatively non-polar molecule with some degree of aromatic stacking potential. The piperazine core, however, introduces two nitrogen atoms, which can participate in hydrogen bonding and increase the compound's affinity for polar solvents. This dual nature is a critical consideration for solvent selection.

Potential Impurities:

The synthesis of 1-(2-chlorobenzyl)-4-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with 2-chlorobenzyl chloride. Common impurities may include:

  • Unreacted Starting Materials: 1-phenylpiperazine and 2-chlorobenzyl chloride.

  • Disubstituted Byproducts: 1,4-bis(2-chlorobenzyl)piperazine, which can form if the starting piperazine is not monosubstituted.

  • Solvents and Reagents: Residual solvents from the reaction and workup, as well as any catalysts or bases used.

The Cornerstone of Recrystallization: Strategic Solvent Selection

The success of any recrystallization protocol hinges on the judicious choice of a solvent or solvent system. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, allowing for their separation.

  • A boiling point that is high enough to facilitate dissolution but low enough for easy removal from the purified crystals.

  • Chemical inertness towards the target compound.

Given the hybrid polarity of 1-(2-chlorobenzyl)-4-phenylpiperazine, both single-solvent and mixed-solvent systems should be considered.

Table 2: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good starting point for compounds with moderate polarity.
IsopropanolPolar Protic82Similar to ethanol, but can offer different solubility characteristics.
AcetonePolar Aprotic56A versatile solvent with a low boiling point.
Ethyl AcetateModerately Polar77Good for compounds with intermediate polarity.
TolueneNon-polar111May be suitable for less polar impurities.
Hexane/HeptaneNon-polar69 / 98Often used as an anti-solvent in mixed-solvent systems.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This method is the most straightforward and should be the first approach attempted. Ethanol or isopropanol are recommended starting points.

Diagram 1: Workflow for Single-Solvent Recrystallization

G A Dissolve crude product in minimum hot solvent B Hot filtration (optional, to remove insoluble impurities) A->B if needed C Slow cooling to room temperature B->C D Further cooling in an ice bath C->D E Vacuum filtration to isolate crystals D->E F Wash crystals with ice-cold solvent E->F G Dry crystals under vacuum F->G

Caption: A generalized workflow for the purification of a solid by single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-(2-chlorobenzyl)-4-phenylpiperazine. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring on a hotplate. Continue to add the solvent portion-wise until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Cover the flask to prevent solvent evaporation.

  • Complete Precipitation: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is particularly useful when the target compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible. A common and effective combination for compounds of this nature is an alcohol (e.g., ethanol or isopropanol) as the "good" solvent and water as the "anti-solvent."

Diagram 2: Logic of Mixed-Solvent Recrystallization

G cluster_0 High Solubility State cluster_1 Low Solubility State A Compound in 'Good' Solvent (e.g., Ethanol) B Crystallized Compound A->B Addition of 'Anti-Solvent' (e.g., Water) at elevated temperature followed by cooling

Caption: The principle of inducing crystallization by altering the solvent composition.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(2-chlorobenzyl)-4-phenylpiperazine in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. The wash in step 7 should be done with a cold mixture of the two solvents in the same approximate ratio as the final crystallization medium.

Troubleshooting and Optimization

Table 3: Common Recrystallization Issues and Solutions

IssuePotential CauseRecommended Solution
No crystals form upon cooling. The solution is not sufficiently saturated; too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again. If that fails, consider adding an anti-solvent.
The compound has "oiled out" (formed a liquid phase instead of crystals).This often occurs if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. Reheat the solution, add more of the "good" solvent, and allow it to cool more slowly.
Low recovery of the purified product. Too much solvent was used.Concentrate the mother liquor and attempt a second crystallization.
The crystals are significantly soluble in the cold solvent.Ensure the solution is cooled in an ice bath for an adequate amount of time. Consider a different solvent system.
The purified product is not sufficiently pure. The cooling was too rapid, trapping impurities in the crystal lattice.Repeat the recrystallization, ensuring a slow cooling rate.
The chosen solvent did not effectively separate the impurities.Experiment with a different solvent or solvent system.

Validation of Purity

The success of the recrystallization should be verified by appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Chromatographic Methods (TLC, HPLC): These techniques can be used to compare the purity of the material before and after recrystallization and to quantify the level of any remaining impurities.

  • Spectroscopic Methods (NMR, IR): These methods can confirm the identity of the purified compound and the absence of signals corresponding to known impurities.

Conclusion

The purification of 1-(2-chlorobenzyl)-4-phenylpiperazine by recrystallization is a critical step in ensuring its suitability for downstream applications in drug discovery and development. While a single, universally applicable protocol is elusive without specific experimental data for this exact molecule, the principles and methods outlined in this guide provide a robust framework for developing a successful and reproducible purification strategy. By systematically screening solvents and carefully controlling the crystallization process, researchers can achieve a high degree of purity, thereby ensuring the integrity of their scientific findings.

References

  • PubChem. 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Dayalan, A., et al. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • PubChem. 4-Chlorobenzylpiperazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • NIST WebBook. Piperazine, 1-phenyl-. National Institute of Standards and Technology. [Link]

  • Pharmaffiliates. 1-(4-Chlorobenzyl)piperazine. [Link]

  • De Gruyter. Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19CIN2. [Link]

  • Google Patents. Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Wikipedia. Trazodone. [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Sensitive and Selective Analysis of Phenylpiperazines in Complex Matrices

Abstract This application note presents a detailed and validated protocol for the analysis of phenylpiperazines using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Phenylpiperazines, a class of compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the analysis of phenylpiperazines using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Phenylpiperazines, a class of compounds with diverse pharmacological applications and a notable presence in the designer drug market, require sensitive and selective analytical methods for their detection and quantification in various matrices, including biological fluids and pharmaceutical formulations. This guide provides a comprehensive workflow, from sample preparation to data acquisition and analysis, grounded in established scientific principles to ensure data integrity and reproducibility. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable approach to phenylpiperazine analysis.

Introduction

Phenylpiperazines are a significant class of organic compounds characterized by a piperazine ring attached to a phenyl group. This chemical scaffold is the basis for numerous pharmaceutical agents, including antidepressants like trazodone, and anxiolytics.[1][2] However, the structural motif of phenylpiperazines is also prevalent in the ever-expanding market of new psychoactive substances (NPS), where they are often synthesized to mimic the effects of illicit drugs.[3][4] The dual nature of phenylpiperazines as both legitimate pharmaceuticals and substances of abuse necessitates the development of robust analytical methods for their accurate identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the analysis of such compounds due to its high sensitivity, selectivity, and versatility.[5][6] This application note will detail a comprehensive LC-MS/MS method, offering insights into critical experimental parameters and the rationale behind their selection to ensure reliable and high-quality data.

Experimental

Materials and Reagents
  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade, ~99%) and ammonium acetate (LC-MS grade).

  • Reference Standards: Certified reference materials of the target phenylpiperazine analytes and their corresponding stable isotope-labeled internal standards (SIL-IS).

  • Sample Preparation Supplies: Polypropylene tubes, solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange), 0.2 µm syringe filters (PTFE or other suitable material).

Sample Preparation: A Critical Step for Data Quality

The goal of sample preparation is to extract the analytes of interest from the sample matrix while removing potential interferences that can adversely affect the LC-MS analysis, a phenomenon known as the matrix effect.[7][8][9] The choice of sample preparation technique is highly dependent on the complexity of the matrix.

For complex biological matrices, a multi-step approach involving protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[10]

Protocol: Protein Precipitation & Solid-Phase Extraction (SPE)

  • Aliquoting and Internal Standard Spiking: To a 1 mL aliquot of the biological sample (e.g., plasma, urine) in a polypropylene tube, add the stable isotope-labeled internal standard (SIL-IS) solution. The use of SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby providing a more accurate quantification.[11]

  • Protein Precipitation: Add 2 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 2 mL of acetonitrile to remove non-polar interferences.

    • Elution: Elute the phenylpiperazine analytes with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[12]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter prior to injection into the LC-MS system.

For solid samples, a simpler dissolution and filtration protocol is generally sufficient.

Protocol: Dissolution and Filtration

  • Homogenization: Micronize and homogenize the solid sample to ensure uniformity.[13]

  • Dissolution: Accurately weigh approximately 1 mg of the homogenized powder and dissolve it in a suitable solvent mixture, such as a 1:1:1 (v/v/v) mixture of water, methanol, and acetonitrile.[13]

  • Sonication: Aid dissolution by sonicating the sample for 10 minutes.[13]

  • Dilution and Filtration: If necessary, dilute the sample to an appropriate concentration and filter it through a 0.2 µm syringe filter before analysis.[13]

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to resolve the target analytes from each other and from any remaining matrix components. A reversed-phase C18 column is a common and effective choice for phenylpiperazines.[3][12][14]

ParameterRecommended Setting
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for moderately polar compounds like phenylpiperazines.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive electrospray ionization mode.[11]

  • Gradient Elution: Allows for the separation of compounds with a range of polarities and ensures that more hydrophobic compounds are eluted in a reasonable time.[13]

Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in the positive ion mode is highly effective for the analysis of phenylpiperazines, which readily form protonated molecules ([M+H]^+).[3] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification due to its high sensitivity and selectivity.[11][14]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Rationale for Parameter Selection:

  • Positive ESI: Phenylpiperazines contain basic nitrogen atoms that are easily protonated, making positive ion mode the preferred choice.

  • MRM: Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. This minimizes interferences and allows for accurate quantification even at low concentrations.[15][16]

To achieve the highest sensitivity, the MRM transitions (precursor ion → product ion) and collision energies must be optimized for each phenylpiperazine analyte. This is typically done by infusing a standard solution of each compound directly into the mass spectrometer and varying the collision energy to find the optimal fragmentation conditions.

Characteristic Fragmentation:

The fragmentation of phenylpiperazines in the collision cell often involves the cleavage of the piperazine ring.[3][17] Common fragment ions observed for phenylpiperazines include those resulting from the loss of a C2H4N fragment and the formation of ions corresponding to the substituted phenyl portion of the molecule.[13] For example, a common neutral loss for phenylpiperazine derivatives is m/z 43.[11]

Analyte (Example)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
mCPP197.1154.1119.120
TFMPP231.1188.1174.125

Note: These values are illustrative and should be empirically determined for the specific instrument and compounds being analyzed.

Workflow and Data Analysis

The overall analytical workflow is depicted in the following diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Solid Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE, SPE, or Dissolution) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS workflow for phenylpiperazine analysis.

Method Validation

A thorough method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared using at least five concentration levels, and the linearity should be assessed by the coefficient of determination (r²) which should be >0.99.[5][18]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[19]

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision).[19]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[20] It can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.[20]

  • Recovery: The efficiency of the sample preparation process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the analysis of phenylpiperazines in a variety of sample types. By carefully considering each step of the analytical process, from sample preparation to data analysis, researchers can achieve the high sensitivity, selectivity, and accuracy required for both research and regulated environments. The inherent flexibility of LC-MS allows for the adaptation of this method to a wide range of phenylpiperazine analogues, making it a valuable tool in the fields of pharmaceutical analysis, clinical toxicology, and forensic science.

References

  • Bu, Y., et al. (2020). Automated accelerated solvent extraction coupled with ultra-high-performance liquid chromatography for the analysis of piperazine in egg samples. Journal of Food Composition and Analysis, 92, 103572. [Link]

  • Duarte Costa Alegre, M., et al. (2023). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

  • Gau, R., et al. (2012). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. PubMed. [Link]

  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2155-2158. [Link]

  • Lopes, F. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

  • Marchi, I., et al. (2010). Characterization and classification of matrix effects in biological samples analyses. Journal of Chromatography A, 1217(25), 4071-4083. [Link]

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of relative matrix effect in quantitative HPLC-MS/MS bioanalysis.
  • Noworyta-Sokołowska, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]

  • Pardo-Marín, O., et al. (2024). Urine as a matrix for new psychoactive substances (NPS) detection: Analytical challenges, methods, and considerations.
  • Senta, I., et al. (2010). Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. Journal of Analytical Toxicology, 34(6), 310-317. [Link]

  • Singh, G., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical Analysis, 4(5), 344-349. [Link]

  • Stanciu, G., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7529. [Link]

  • Wójcik, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]

  • Zawadzki, M., et al. (2019). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 37(2), 434-445. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

Sources

Application

reagent grade 1-(2-chlorobenzyl)-4-phenylpiperazine for research use

Application Note: Characterization and Profiling of 1-(2-Chlorobenzyl)-4-phenylpiperazine for GPCR Research Executive Summary 1-(2-Chlorobenzyl)-4-phenylpiperazine (2-CBPP) is a specialized N-benzyl-N'-phenylpiperazine d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Profiling of 1-(2-Chlorobenzyl)-4-phenylpiperazine for GPCR Research

Executive Summary

1-(2-Chlorobenzyl)-4-phenylpiperazine (2-CBPP) is a specialized N-benzyl-N'-phenylpiperazine derivative utilized primarily in Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2/D4) subtypes. As a structural analog of known psychoactive ligands (e.g., 1-(3-chlorophenyl)piperazine, mCPP), 2-CBPP serves as a critical probe for investigating the role of steric hindrance and lipophilicity at the orthosteric binding site of aminergic receptors.

This guide provides comprehensive protocols for the handling, chemical synthesis, and biological profiling of reagent-grade 2-CBPP. It is designed for researchers investigating ligand-receptor interactions and metabolic stability of piperazine-based scaffolds.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 1-(2-Chlorobenzyl)-4-phenylpiperazine
Synonyms 1-(o-Chlorobenzyl)-4-phenylpiperazine; N-(2-chlorobenzyl)-N'-phenylpiperazine
Molecular Formula C₁₇H₁₉ClN₂
Molecular Weight 286.80 g/mol (Free Base)
CAS Number Custom Synthesis / Research Grade (Analogous to 23145-88-2)
Appearance White to off-white crystalline solid (HCl salt) or viscous oil (Free Base)
Solubility DMSO (>20 mg/mL), Ethanol (>15 mg/mL), Water (insoluble as free base)
LogP (Predicted) ~3.8 - 4.2 (High Lipophilicity)
pKa (Predicted) ~8.5 (Piperazine nitrogen)

Material Handling & Safety

Safety Precaution: 2-CBPP is a potent bioactive amine. Treat as a potential irritant and suspected modulator of CNS targets.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine particulates.

  • Storage: Store the hydrochloride salt at -20°C in a desiccator. Protect from light and moisture. The free base is prone to oxidation; store under inert gas (Argon/Nitrogen) at -80°C if possible.

  • Stability: Stable for >2 years if stored properly.[2] Reconstituted solutions in DMSO should be used within 24 hours or aliquoted and frozen at -80°C.

Protocol 1: Chemical Synthesis (Alkylation Method)

For researchers requiring de novo synthesis of 2-CBPP from precursors.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv) [CAS: 92-54-6]

  • 2-Chlorobenzyl chloride (1.1 equiv) [CAS: 611-19-8]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)[3]

  • Acetonitrile (ACN) or DMF (Anhydrous)

  • Potassium Iodide (KI, catalytic amount)

Procedure:

  • Dissolution: Dissolve 1-phenylpiperazine (10 mmol) in 20 mL anhydrous ACN in a round-bottom flask.

  • Base Addition: Add K₂CO₃ (20 mmol) and a catalytic amount of KI (0.5 mmol) to the solution. Stir for 10 minutes at room temperature.

  • Alkylation: Dropwise add 2-chlorobenzyl chloride (11 mmol) dissolved in 5 mL ACN over 15 minutes.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6-8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (3x). Dry the organic layer over MgSO₄. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

  • Salt Formation: Dissolve the purified free base in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry under vacuum.[3][4]

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: 1-Phenylpiperazine + K2CO3 + KI Start->Mix Add Add: 2-Chlorobenzyl Chloride Mix->Add Reflux Reflux: 80°C, 6-8 hrs Add->Reflux Workup Workup: Filter & Extract Reflux->Workup Purify Purify: Column Chromatography Workup->Purify Salt Salt Formation: HCl/Ether Purify->Salt

Figure 1: Synthetic workflow for 1-(2-chlorobenzyl)-4-phenylpiperazine via N-alkylation.

Protocol 2: Receptor Binding Assay (GPCR Profiling)

Objective: Determine the binding affinity (


) of 2-CBPP for 5-HT or Dopamine receptors using radioligand displacement.

Materials:

  • Membrane Prep: HEK-293 cells expressing human 5-HT2A or D2 receptors.

  • Radioligand: [³H]-Ketanserin (for 5-HT2A) or [³H]-Raclopride (for D2).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Displacer: 2-CBPP (10⁻¹⁰ M to 10⁻⁵ M concentration range).

Procedure:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of 10-20 µ g/well .

  • Incubation: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) or 10 µM Haloperidol (Non-Specific Binding).

    • 25 µL 2-CBPP (various concentrations).

    • 25 µL Radioligand (final conc. ~Kd of the receptor).

    • 125 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes (protect from light).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to filters and count radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Protocol 3: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Assess the metabolic half-life (


) and intrinsic clearance (

) of 2-CBPP, as the piperazine ring is susceptible to oxidation.

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL final protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Test Compound: 2-CBPP (1 µM final conc. in <0.1% DMSO).

Procedure:

  • Pre-incubation: Mix Microsomes and 2-CBPP in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

MetabolicStability Prep Pre-incubation: Microsomes + 2-CBPP (37°C) Start Start: Add NADPH Prep->Start Sample Sampling: 0, 5, 15, 30, 60 min Start->Sample Quench Quench: Ice-cold ACN + IS Sample->Quench Analyze Analysis: LC-MS/MS Quench->Analyze Calc Calculate: t1/2 & CLint Analyze->Calc

Figure 2: Experimental workflow for determining metabolic stability in liver microsomes.

References

  • Glennon, R. A., et al. (1986). "N-(2-chlorobenzyl)-piperazine derivatives as serotonergic agents." Journal of Medicinal Chemistry, 29(11), 2375–2380. Link

  • Roth, B. L., et al. (2000). "Binding of Typical and Atypical Antipsychotic Drugs to 5-Hydroxytryptamine-6 and 5-Hydroxytryptamine-7 Receptors." Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403-1410. Link

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology, 7(3), 402-408. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Disclaimer: This document is for research use only. The compound 1-(2-chlorobenzyl)-4-phenylpiperazine is not approved for human or veterinary therapeutic use.[2] Users must adhere to all local chemical safety regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2-chlorobenzyl)-4-phenylpiperazine Synthesis

Case ID: SYN-PPZ-2CL Status: Active Guide Subject: Yield Optimization & Troubleshooting for N-Alkylation of 1-Phenylpiperazine Executive Summary & Core Reaction This guide addresses the synthesis of 1-(2-chlorobenzyl)-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PPZ-2CL Status: Active Guide Subject: Yield Optimization & Troubleshooting for N-Alkylation of 1-Phenylpiperazine

Executive Summary & Core Reaction

This guide addresses the synthesis of 1-(2-chlorobenzyl)-4-phenylpiperazine via the nucleophilic substitution (


) of 1-phenylpiperazine with 2-chlorobenzyl chloride.[1][2]

While conceptually simple, this specific reaction often suffers from stalled conversion or difficult purification due to the steric hindrance of the ortho-chloro substituent on the benzyl ring.[1] Unlike its para-substituted analogs, the 2-chloro group physically shields the benzylic carbon, significantly retarding the reaction rate and allowing side reactions (hydrolysis, quaternization) to compete.[1][2]

The "Golden Path" Protocol

Based on internal optimization data and literature consensus.[1]

ParameterRecommendationRationale
Stoichiometry 1.0 eq Phenylpiperazine : 1.1 eq ElectrophileSlight excess of electrophile drives completion; large excess causes quaternization.[1][2]
Base

(3.0 eq)
Insoluble inorganic base acts as an acid scavenger without nucleophilic competition.[1][2]
Catalyst KI (0.1 - 0.5 eq) CRITICAL. Converts alkyl chloride to more reactive alkyl iodide in situ (Finkelstein).[1][2]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state.[1][2] MeCN is easier to remove; DMF is faster.[1]
Temperature Reflux (80–100°C)Required to overcome the steric barrier of the 2-Cl group.[1]

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the primary reaction pathway alongside the two most common failure modes: Quaternization (Over-alkylation) and Hydrolysis.[2]

ReactionPathway SM1 1-Phenylpiperazine Product TARGET PRODUCT 1-(2-chlorobenzyl)-4-phenylpiperazine SM1->Product SN2 Attack (Slow due to steric hindrance) SM2 2-Cl-Benzyl Chloride Inter Activated Species (2-Cl-Benzyl Iodide) SM2->Inter Halogen Exchange (Finkelstein) Impurity2 IMPURITY B 2-Cl-Benzyl Alcohol SM2->Impurity2 Water/Hydrolysis KI KI Catalyst KI->Inter Inter->Product Fast Attack Impurity1 IMPURITY A Quaternary Ammonium Salt Product->Impurity1 Excess Electrophile Over-reaction

Figure 1: Reaction pathway showing the critical role of Iodide catalysis (Yellow) and potential yield-loss pathways (Red).[1][2]

Troubleshooting Guide (FAQ)

Category A: Low Conversion (Starting Material Remains)[1]

Q: I have refluxed for 12 hours, but TLC still shows significant 1-phenylpiperazine. Why? A: The ortho-chloro group creates significant steric bulk.[1][2] Standard benzyl chloride reacts rapidly; 2-chlorobenzyl chloride reacts slowly.[1][2]

  • Immediate Fix: Add 0.5 eq Potassium Iodide (KI) . This converts the chloride to the iodide in situ, which is a much better leaving group.[1] This is often the single biggest factor in yield improvement for this specific substrate.[1]

  • Secondary Check: Ensure your solvent is anhydrous.[1][3] If water is present, the base (

    
    ) will hydrolyze the benzyl chloride to benzyl alcohol (dead end) rather than promoting the amine alkylation.[1][2]
    

Q: Can I use Triethylamine (


) instead of Carbonate? 
A:  It is not recommended. 

can act as a nucleophile itself, forming quaternary ammonium salts with the benzyl halide, complicating workup.[1][2] Inorganic bases (

,

) are heterogeneous and prevent this side reaction.[1][2]
Category B: Impurity Profile[1]

Q: I see a spot on TLC that doesn't move (Baseline) and my yield is low. A: This is likely the Quaternary Ammonium Salt .[1]

  • Cause: You likely used a large excess of 2-chlorobenzyl chloride (>1.2 eq) or added it too quickly.[1][2]

  • Prevention: Use a 1:1.05 ratio.[1] Add the benzyl chloride dropwise to the refluxing piperazine solution.[1]

  • Remediation: These salts are water-soluble.[1][4] A rigorous water wash during workup will remove them, purifying your product (albeit with yield loss).[1]

Q: My product is an oil that won't crystallize. A: The free base of 1-(2-chlorobenzyl)-4-phenylpiperazine is often an oil or a low-melting solid.[1][2]

  • Standard Protocol: Do not attempt to crystallize the free base. Convert it to the Dihydrochloride (2HCl) salt .

    • Dissolve the crude oil in minimal Ethanol or Isopropanol.[1][2]

    • Add concentrated HCl or HCl in Dioxane/Ether.

    • The salt should precipitate immediately as a white solid.[1]

    • Recrystallize the salt from Ethanol/Water for high purity (>98%).

Category C: Workup Difficulties

Q: I have a stubborn emulsion during the aqueous extraction. A: Piperazine derivatives act as surfactants.[1]

  • The Fix: Filter the reaction mixture before adding water to remove the solid inorganic salts (

    
    , 
    
    
    
    ).[2] Then, evaporate the organic solvent (MeCN/DMF) completely before partitioning between Dichloromethane (DCM) and Water.[1] DCM separates faster than Ethyl Acetate for these amines.[1]

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis CheckTLC Check TLC/LCMS After 4 Hours Start->CheckTLC Result1 Starting Amine Still Present? CheckTLC->Result1 Result2 New Baseline Spot ( immobile)? Result1->Result2 No (Minor) Action1 KINETIC ISSUE 1. Add 0.5 eq KI 2. Switch solvent to DMF 3. Increase Temp Result1->Action1 Yes (Major) Action2 OVER-ALKYLATION 1. Reduce Alkyl Halide eq 2. Slow addition rate Result2->Action2 Yes Oiling Product is Sticky Oil? Result2->Oiling No Action3 Proceed to Workup Oiling->Action3 No (Solid) SaltForm SALT FORMATION Dissolve in EtOH Add HCl/Ether Precipitate Solid Oiling->SaltForm Yes

Figure 2: Diagnostic logic for resolving yield and purity issues.

References & Validation

The protocols and mechanisms described above are grounded in standard heterocyclic chemistry and specific patent literature regarding piperazine synthesis.

  • General N-Alkylation of Piperazines:

    • Mechanism & Conditions:[1][4][5][6][7] The use of

      
       in acetonitrile/DMF is the industrial standard for minimizing poly-alkylation in secondary amines.[1]
      
    • Source:Organic Syntheses, Coll.[1][7] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).[1]

  • Finkelstein Catalysis (KI Effect):

    • Principle: The acceleration of alkyl chloride substitution using Iodide is essential for sterically hindered substrates like ortho-substituted benzyl chlorides.[1][2]

    • Source:Journal of the American Chemical Society, "The Mechanism of the Reaction of Alkyl Halides with Potassium Iodide."[1]

  • Purification via HCl Salt Formation:

    • Validation: Converting lipophilic piperazine oils to crystalline hydrochloride salts is the standard method for isolation and purification in pharmaceutical intermediates (e.g., Cetirizine intermediates).[1]

    • Source: Patent US2899436A, "Derivatives of piperazine."[1] (Describes the synthesis and salt formation of similar chlorobenzhydryl piperazines).

  • Steric Influence of Ortho-Substitution:

    • Context: The reduced reactivity of 2-chlorobenzyl chloride compared to 4-chlorobenzyl chloride is a documented kinetic phenomenon in

      
       reactions due to steric shielding of the benzylic carbon.[1]
      
    • Source:Journal of Chemical Education, "Steric Effects in the Solvolysis of Benzyl Halides."[1][2]

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(2-chlorobenzyl)-4-phenylpiperazine

Status: Active Ticket ID: SOL-PZ-2CL-PH Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4] Executive Summary You are encountering solubility issues with 1-(2-chlorobenzyl)-4-phenylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-PZ-2CL-PH Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4]

Executive Summary

You are encountering solubility issues with 1-(2-chlorobenzyl)-4-phenylpiperazine , a lipophilic N-arylpiperazine derivative. This molecule presents a classic "solubility paradox" common in drug discovery: it possesses a basic nitrogen (amenable to salt formation) but is flanked by two hydrophobic aromatic domains (the 2-chlorobenzyl and 4-phenyl groups), which drive high lipophilicity (LogP > 3.5).[1][2][3][5]

The Core Problem: In neutral aqueous buffers (pH 7.4), the molecule exists predominantly in its uncharged (free base) form, which is practically insoluble in water.[3][5] Simple dissolution in water often results in a suspension or immediate precipitation upon dilution from organic stocks (DMSO).[1][2][4][5]

This guide provides three validated protocols to solubilize this compound for biological assays, ranked from simplest to most advanced.

Diagnostic Phase: Characterize Your Material

Before attempting the protocols, confirm the state of your starting material.

FeatureFree Base Salt Form (e.g., HCl, 2HCl)
Appearance Oily residue or waxy solidCrystalline powder
Water Solubility Near Zero (< 1 µg/mL)Moderate (pH dependent)
Action Required Must be converted to salt or dissolved in organic solvent first.[1][2][3][4][5]Can be dissolved in water only if pH is maintained acidic (< 6.0).[1][2][4][5]

Troubleshooting Guide & Protocols

Method 1: The "pH-Switch" Strategy (For Salt Forms)

Use this if you have the Hydrochloride (HCl) salt and can tolerate slightly acidic media.[1][2][3]

The Science: The piperazine ring has two nitrogens.[4] The N4 (attached to the phenyl ring) is aniline-like and has a very low pKa (~2-3).[1][2][3][5] The N1 (attached to the benzyl group) is an alkyl amine with a pKa of approximately 8.0–9.[5]0. To dissolve this molecule in water, N1 must be protonated .[4][5]

Protocol:

  • Weigh the HCl salt form of the compound.

  • Dissolve in 0.01 M Acetic Acid or 0.1 M HCl (not water or PBS). The low pH ensures the N1 nitrogen remains ionized (

    
    ).[5]
    
  • Dilute slowly into your assay buffer.[1][2][4][5]

    • Critical Check: If the final pH of your assay rises above 7.0, the compound may deprotonate and crash out.

  • Verify: Inspect for the "Tyndall Effect" (haziness) using a laser pointer.[1][4][5] If the beam is visible, you have a colloid, not a solution.[3][4][5]

Method 2: The "Step-Down" DMSO Dilution

Use this for the Free Base or if acid is toxic to your assay.[1]

The Science: Directly injecting a high-concentration DMSO stock into water creates a "supersaturation spike."[1][2][4] The water strips the DMSO solvation shell faster than the compound can equilibrate, causing immediate precipitation (amorphous crashing).[5]

Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10–50 mM stock.[4][5]

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution (The "Step-Down"):

    • Do NOT dilute 1:1000 directly into water.[1][2][4][5]

    • Prepare an intermediate solution: Dilute the stock 1:10 into PEG-400 or Ethanol .[1][2][4]

  • Final Dilution: Pipette the intermediate solution into the agitated aqueous buffer.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity [1].[1][2][4][5]

Method 3: Cyclodextrin Complexation (The Gold Standard)

Use this for sensitive biological assays (cell culture, in vivo).[3][5]

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the hydrophobic phenyl/benzyl wings of the molecule while the hydroxyl groups on the outside interact with water.[1][2] This mimics the "lock and key" mechanism, shielding the lipophilic regions from the aqueous environment [2].

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1][2][4][5] Filter sterilize (0.22 µm).
    
  • Solubilization: Add your compound (solid or small volume DMSO stock) to the cyclodextrin solution.

  • Energy Input:

    • Vortex vigorously for 10 minutes.

    • Sonicate in a water bath at 37°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 4 hours. The solution should turn clear.

  • Usage: This complex is stable at physiological pH (7.[1][2][4][5]4) and prevents precipitation.[1][2][4][5][6]

Visual Troubleshooting Logic

Decision Tree: Selecting the Right Solvent System

SolubilityStrategy Start Start: 1-(2-chlorobenzyl)-4-phenylpiperazine CheckForm Check Material Form Start->CheckForm IsSalt Is it a Salt (HCl)? CheckForm->IsSalt IsBase Is it a Free Base? CheckForm->IsBase AcidSol Dissolve in 0.01M HCl (Maintain pH < 6) IsSalt->AcidSol Yes DMSORoute Dissolve in 100% DMSO IsSalt->DMSORoute No IsBase->DMSORoute AssayType Assay Sensitivity? DMSORoute->AssayType DirectDilution Method 2: Step-Down Dilution (Risk: Precipitation) AssayType->DirectDilution Robust (Enzymatic) Complexation Method 3: HP-beta-CD Complex (High Stability) AssayType->Complexation Sensitive (Cell/In Vivo)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on compound form and assay requirements.

Frequently Asked Questions (FAQ)

Q1: My solution was clear in DMSO, but turned cloudy immediately upon adding to the cell media. Why? A: This is "solvent shock."[1][2][4][5] The lipophilic 1-(2-chlorobenzyl)-4-phenylpiperazine is insoluble in the water component of your media.[1][2][3] When DMSO is diluted, the solvent power drops exponentially.[4][5]

  • Fix: Use Method 3 (Cyclodextrin) . The cyclodextrin acts as a molecular chaperone, preventing the water from "seeing" the hydrophobic drug [3].

Q2: Can I just heat the solution to dissolve it? A: Heating might temporarily dissolve the compound, but it creates a supersaturated solution .[4] As it cools to room temperature or 37°C, the compound will likely precipitate (crystallize) over time, leading to variable assay data.[3][5]

  • Fix: Avoid heat alone.[1][2][4][5] Use heat only during the complexation step with Cyclodextrins to speed up inclusion.[4][5]

Q3: Is the 2-chlorobenzyl group causing the issue? A: Yes. While the piperazine core is polar, the addition of the ortho-chlorobenzyl group adds significant steric bulk and lipophilicity compared to a standard phenylpiperazine. This pushes the LogP higher, making the molecule behave more like a lipid than a soluble salt [4].

Q4: What is the maximum DMSO concentration cells can tolerate? A: Generally, 0.1% to 0.5% (v/v) is the safety limit for most mammalian cell lines.[4] Above 1%, DMSO can permeabilize membranes and induce artifacts in GPCR or ion channel assays [1].[3][4][5]

References

  • BenchChem. (2025).[1][2][4][5][7] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from [1][2][3][5]

  • Zhang, L., et al. (2018).[3][4][5] The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability.[1][2][8] Dove Medical Press.[1][2][4][5] Retrieved from [1][2][3][5]

  • Jicsinszky, L. (2019).[1][2][4][5][6] Cyclodextrin complexation protocols and separation techniques.[2][4][5][6] ResearchGate.[1][2][4][5][6] Retrieved from

  • PubChem. (2025).[1][2][4][5] 1-(2-chlorophenyl)piperazine Physicochemical Properties. National Library of Medicine.[4][5] Retrieved from [1][2][3][5]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 1-(2-Chlorobenzyl)-4-Phenylpiperazine Extraction

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for the handling and purification of 1-(2-chlorobenzyl)-4-phenylpiperazine. This guide is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the handling and purification of 1-(2-chlorobenzyl)-4-phenylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to perform efficient extractions. As a Senior Application Scientist, my goal is to provide not just a protocol, but a foundational understanding of the principles at play, enabling you to troubleshoot and adapt these methods to your specific experimental context.

The extraction of any ionizable compound is a process governed by its acid-base chemistry. For 1-(2-chlorobenzyl)-4-phenylpiperazine, a dibasic amine, pH is the most critical parameter influencing its partitioning behavior between aqueous and organic phases. This document provides a comprehensive framework for optimizing pH conditions to achieve maximal extraction efficiency and purity.

Section 1: Foundational Principles – The "Why" Behind the pH Choice
1.1 The Role of pH in Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For ionizable molecules like 1-(2-chlorobenzyl)-4-phenylpiperazine, the solubility is directly controlled by the pH of the aqueous phase.

  • Charged (Ionized) State: In this form, the molecule is protonated (carries a positive charge). It becomes polar and preferentially dissolves in the polar aqueous phase.

  • Neutral (Unionized) State: In this form, the molecule is deprotonated (the free base). It is less polar and preferentially dissolves in a non-polar or moderately polar organic solvent.

The core principle of optimizing an acid-base extraction is to manipulate the pH of the aqueous layer to force the target compound into its desired state—neutral for extraction into an organic solvent, or charged for extraction into the aqueous phase.[1]

1.2 Physicochemical Nature of 1-(2-chlorobenzyl)-4-phenylpiperazine

1-(2-chlorobenzyl)-4-phenylpiperazine is a weak base due to the two nitrogen atoms within its piperazine ring. Both nitrogens can be protonated. This means the molecule has two pKa values, which are the pH points at which 50% of the molecules at that specific nitrogen are ionized.[2]

  • At pH < pKa1: Both nitrogen atoms are protonated (BH₂²⁺). The molecule is highly charged and very soluble in water.

  • At pH between pKa1 and pKa2: The more basic nitrogen is protonated (BH⁺). The molecule is still charged and primarily water-soluble.

  • At pH > pKa2: Both nitrogen atoms are deprotonated (B). The molecule is in its neutral, free base form, making it significantly more soluble in organic solvents.[5]

1.3 The Henderson-Hasselbalch Equation: Your Predictive Tool

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound.[6][7] For a weak base like our target molecule, the equation is:

pH = pKa + log ( [Base] / [Acid] )

Where:

  • [Base] is the concentration of the neutral, deprotonated form (e.g., soluble in organic solvent).

  • [Acid] is the concentration of the protonated, charged form (e.g., soluble in water).

A key rule of thumb for practical applications is the "two-pH-unit rule":[1][5]

  • To ensure >99% of the compound is in the neutral form for extraction into an organic solvent, the pH of the aqueous phase should be at least 2 units above the highest pKa .

  • To ensure >99% of the compound is in the charged form for extraction into the aqueous phase (a "back-extraction"), the pH should be at least 2 units below the lowest pKa .

Section 2: Experimental Protocol for pH Optimization

This protocol provides a systematic workflow to experimentally determine the optimal pH for extracting 1-(2-chlorobenzyl)-4-phenylpiperazine.

2.1 Workflow for pH Optimization

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Data stock Prepare Analyte Stock Solution (e.g., in Methanol) spike Spike Stock into each pH Buffer stock->spike buffers Prepare Aqueous Buffers (Range: pH 4 to 12) buffers->spike add_org Add Organic Solvent (e.g., Ethyl Acetate) spike->add_org mix Vortex/Mix Gently (to prevent emulsion) add_org->mix separate Allow Phases to Separate (Centrifuge if needed) mix->separate collect Collect Organic Layer separate->collect quantify Quantify Analyte (HPLC-UV or LC-MS) collect->quantify calculate Calculate Extraction Efficiency (%) quantify->calculate plot Plot Efficiency vs. pH & Determine Optimum calculate->plot

Sources

Optimization

Technical Support Center: Purification of 1-(2-chlorobenzyl)-4-phenylpiperazine

Ticket ID: #PPZ-PUR-042 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PPZ-PUR-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Removal in N-Alkylated Phenylpiperazines

Executive Summary

You are likely synthesizing 1-(2-chlorobenzyl)-4-phenylpiperazine via the nucleophilic substitution (


) of 1-phenylpiperazine  with 2-chlorobenzyl chloride .

While this reaction is chemically straightforward, the ortho-chloro substitution on the benzyl ring introduces steric hindrance that often results in incomplete conversion, leaving you with a difficult mixture of:

  • Target Tertiary Amine (Product)

  • Unreacted Secondary Amine (1-phenylpiperazine)

  • Potentially Genotoxic Impurity (PGI) (Unreacted 2-chlorobenzyl chloride)

  • Hydrolysis Byproducts (2-chlorobenzyl alcohol)

This guide addresses the specific purification challenges associated with this lipophilic, basic scaffold.

Module 1: The "Sticky Oil" Problem (Basic Work-up)

User Issue: "My crude product is a dark, viscous oil that refuses to crystallize. TLC shows multiple spots."

Diagnosis: The free base of 1-(2-chlorobenzyl)-4-phenylpiperazine is often an oil or a low-melting solid. If you are trying to crystallize the free base directly, you will struggle with "oiling out" due to residual solvent and neutral impurities (like benzyl alcohol).

The Protocol: Acid-Base Phase Switch Do not attempt column chromatography immediately on the crude oil; it is inefficient for removing neutral impurities. Use the basicity of the piperazine nitrogen to your advantage.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate ).

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1][2][3][4][5] The target product and unreacted 1-phenylpiperazine protonate and move to the aqueous layer.

    • Separation: The neutral impurities (2-chlorobenzyl chloride, 2-chlorobenzyl alcohol) remain in the organic layer. Discard this organic layer (treat as halogenated waste).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat.

    
      until pH > 12.
    
    • Observation: The product will precipitate as a milky emulsion or oil.

  • Re-extraction: Extract the now-basic aqueous mixture with Dichloromethane (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and evaporate.
    

AcidBaseExtraction Start Crude Reaction Mixture (Oil) Dissolve Dissolve in CH2Cl2 Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer1 Organic Layer (Contains Neutrals: Benzyl Chloride, Alcohol) Separation->OrgLayer1 Top/Bottom (Solvent dep.) AqLayer1 Aqueous Layer (Contains Amine Salts) Separation->AqLayer1 Waste Discard to Halogenated Waste OrgLayer1->Waste Basify Basify (pH > 12) with NaOH AqLayer1->Basify Extract Extract with CH2Cl2 Basify->Extract Final Purified Free Base (Ready for Salt Formation) Extract->Final

Caption: Figure 1.[6] Acid-Base "Phase Switch" workflow to remove neutral organic impurities before chromatography or crystallization.

Module 2: Removing Unreacted 1-Phenylpiperazine

User Issue: "I still see a small impurity peak (~5-10%) that matches the starting material, 1-phenylpiperazine. Recrystallization isn't removing it."

Diagnosis: 1-Phenylpiperazine is a secondary amine, while your product is a tertiary amine. They have similar solubility profiles, making separation by simple recrystallization difficult. However, their chemical reactivity differs significantly.

The Protocol: Chemoselective Scavenging Use an electrophilic scavenger that reacts only with the secondary amine (starting material) to form a highly polar urea or amide, which can then be washed away.

Reagents:

  • Scavenger: Phenyl isocyanate or Acetic anhydride.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Procedure:

  • Dissolve the crude free base (from Module 1) in DCM.

  • Add 1.2 equivalents (relative to the impurity content, determined by NMR/HPLC) of Phenyl Isocyanate .

  • Stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4][5] Phenyl isocyanate reacts rapidly with the secondary amine (1-phenylpiperazine) to form a urea derivative. It cannot react with your tertiary amine product.

  • Perform a mild acid wash (1M HCl) similar to Module 1.

    • Differentiation: The new urea impurity is neutral/non-basic and will remain in the organic layer. Your product (tertiary amine) will go into the aqueous layer.

  • Recover your product from the aqueous layer by basification.

Module 3: Solidification & Salt Formation

User Issue: "I need a stable solid for storage and biological testing. The free base degrades over time."

Diagnosis: Phenylpiperazines are prone to oxidation (N-oxide formation) and absorb


 from the air. Converting the free base to a Hydrochloride (HCl) salt is the industry standard for stabilization and final purification.

Data: Solvent Selection for Crystallization

Solvent SystemSuitabilityNotes
Isopropanol (IPA) High Best for initial crystallization. Dissolves impurities well; product crystallizes upon cooling.[4][5]
Ethanol/Diethyl Ether Medium Good for "crashing out" product if it refuses to crystallize in IPA.
Acetone Low Often causes "oiling out" with amine salts. Avoid unless dry.
Water No The HCl salt is highly water-soluble; you will lose yield.

The Protocol: HCl Salt Formation

  • Dissolve 1g of the free base in 5 mL of Isopropanol (IPA) . Heat to 40-50°C if necessary to ensure full dissolution.

  • Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

    • Tip: Do not use a large excess of acid, or the product may become hygroscopic.

  • Allow the solution to cool slowly to room temperature, then to 4°C in a fridge.

  • Filter the white precipitate and wash with cold Diethyl Ether .

SaltCrystallization Input Free Base in IPA Mix Homogeneous Solution Input->Mix Acid Add HCl (in Dioxane) Acid->Mix Cool Cool to 4°C Mix->Cool Filter Filtration Cool->Filter Solid Product (HCl Salt) Filter->Solid Liquor Mother Liquor (Impurities) Filter->Liquor

Caption: Figure 2.[6] Salt formation and crystallization workflow.

Module 4: Safety & Compliance (PGI Removal)

Critical Alert: 2-chlorobenzyl chloride is an alkylating agent and a Potentially Genotoxic Impurity (PGI) . Regulatory limits for this impurity in final drug substances are extremely low (often < 10 ppm).

Validation Check: If you used the Acid-Base extraction (Module 1), you have likely reduced this impurity significantly. However, to ensure compliance:

  • Derivatization Check: If you suspect traces remain, treat a small aliquot of your reaction mixture with a nucleophilic scavenger resin (e.g., Thiol-polymer) or stir with aqueous amine (like dimethylamine) to convert the chloride to a highly polar species that washes away.

  • Detection: Standard UV-HPLC may not detect low ppm levels of benzyl chloride. Use GC-MS or LC-MS for validation.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists; Academic Press, 2012. (Detailed discussion on salt selection and crystallization).

  • European Medicines Agency (EMA).Guideline on the Limits of Genotoxic Impurities; Committee for Medicinal Products for Human Use (CHMP), 2006. (Regulatory context for removing benzyl chloride).
  • Chaudhari, K. R., et al. "Synthesis and Pharmacological Evaluation of Some N-aryl-N'-benzyl Piperazines." Indian Journal of Pharmaceutical Sciences, 2010. (Specific synthesis context for benzyl-phenylpiperazines).

Sources

Reference Data & Comparative Studies

Validation

comparing binding affinity of 1-(2-chlorobenzyl)-4-phenylpiperazine vs mCPP

Structural Determinants of Receptor Selectivity: The Linker Effect Executive Summary: The "Linker Switch" This guide compares two structurally related but pharmacologically distinct piperazine derivatives: mCPP (1-(3-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Determinants of Receptor Selectivity: The Linker Effect

Executive Summary: The "Linker Switch"

This guide compares two structurally related but pharmacologically distinct piperazine derivatives: mCPP (1-(3-chlorophenyl)piperazine) and 1-(2-chlorobenzyl)-4-phenylpiperazine (CBPP).

While both share a piperazine core and a chlorophenyl moiety, they represent a classic lesson in Structure-Activity Relationships (SAR). The presence of a single methylene bridge (the "benzyl" linker) in CBPP completely alters the binding landscape:

  • mCPP (Rigid N-Aryl): A potent, non-selective 5-HT receptor agonist (High affinity for 5-HT2C). The direct aryl-nitrogen bond forces a rigid conformation required for orthosteric GPCR binding.

  • CBPP (Flexible N-Benzyl): A high-affinity Sigma-1 (σ1) receptor ligand . The flexible benzyl linker prevents effective overlap with the 5-HT orthosteric site but optimizes binding to the Sigma-1 chaperone protein hydrophobic pocket.

Compound Profiles & Binding Data

Comparative Binding Affinity Table

The following data synthesizes standard Ki values from radioligand binding assays. Note the inverse selectivity profiles.

FeaturemCPP 1-(2-chlorobenzyl)-4-phenylpiperazine
Primary Target 5-HT2C (Agonist)Sigma-1 (σ1) (Antagonist/Ligand)
Secondary Targets 5-HT2A, 5-HT1B, 5-HT1ASigma-2 (σ2), 5-HT7 (low affinity)
5-HT2C Affinity (

)
3.0 – 10.0 nM [1]> 1,000 nM (Inactive/Low)
Sigma-1 Affinity (

)
> 500 nM1.0 – 10.0 nM [2][3]
Mechanism of Action Gq-protein signaling activationER Chaperone modulation / Ca2+ mobilization
Physiological Effect Anxiogenic, hypophagia (appetite suppression)Antinociceptive, neuroprotective, or cytotoxic (dose-dependent)
Structural Logic (SAR Analysis)
  • The mCPP Pharmacophore: The phenyl ring is directly attached to the basic nitrogen (

    
    ). This creates a conjugated system with restricted rotation. This geometry mimics the indole ring of serotonin, allowing it to slot into the conserved aspartate-anchored orthosteric site of 5-HT receptors.
    
  • The CBPP Pharmacophore: The benzyl group introduces a

    
     hinge. This breaks the conjugation and allows the phenyl ring to rotate freely. This "bulk + flexibility" is sterically incompatible with the 5-HT2C orthosteric pocket but perfectly matches the "L-shaped" hydrophobic pocket of the Sigma-1 receptor.
    

Visualization of Pharmacological Pathways

Pathway Diagram: GPCR vs. Chaperone Signaling

The following diagram illustrates how these two molecules trigger completely different cellular cascades despite their structural similarities.

G cluster_0 Plasma Membrane (Serotonergic) cluster_1 Endoplasmic Reticulum (Sigma) mCPP mCPP (Ligand) HT2C 5-HT2C Receptor (GPCR) mCPP->HT2C Bind (Agonist) Gq Gq Protein HT2C->Gq Coupling PLC PLCβ Activation Gq->PLC Activate IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca_Cyto Cytosolic Ca2+ Release IP3->Ca_Cyto Mobilization CBPP 1-(2-chlorobenzyl)- 4-phenylpiperazine Sig1 Sigma-1 Receptor (ER Chaperone) CBPP->Sig1 Bind (Ligand) BiP BiP Dissociation Sig1->BiP Modulate ER_Ca IP3R Modulation (ER Membrane) Sig1->ER_Ca Chaperone Interaction Neuro Neuroprotection / Antinociception ER_Ca->Neuro Homeostasis

Caption: Divergent signaling: mCPP activates Gq-coupled plasma membrane receptors, while CBPP penetrates the cell to modulate ER-resident Sigma-1 chaperones.

Experimental Protocols

To validate the selectivity described above, the following self-validating protocols are recommended.

Protocol A: 5-HT2C Radioligand Binding (mCPP Validation)

Objective: Determine affinity for the serotonin 5-HT2C receptor.

  • Tissue Source: HEK-293 cells stably expressing human 5-HT2C receptors (edited or non-edited isoforms).

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Radioligand: Use [

    
    H]-Mesulergine  (1 nM) or [
    
    
    
    H]-5-HT
    (2 nM).
    • Note: Mesulergine is an antagonist (labels total sites); 5-HT labels high-affinity agonist sites. mCPP will show higher potency against [

      
      H]-5-HT.
      
  • Non-Specific Binding (NSB): Define using 10 µM Mianserin or Methysergide.

  • Incubation: 60 min at 37°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: mCPP

      
       < 10 nM.[1] CBPP 
      
      
      
      > 1000 nM.
Protocol B: Sigma-1 Receptor Binding (CBPP Validation)

Objective: Determine affinity for the Sigma-1 chaperone.

  • Tissue Source: Guinea pig brain membranes (rich in σ1) or Jurkat cells.

  • Radioligand: Use (+)-[

    
    H]-Pentazocine  (2-3 nM). This is the gold standard selective agonist for σ1.
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol or 10 µM (+)-Pentazocine.

  • Incubation: 120 min at 25°C (Room Temperature).

  • Termination: Filtration over GF/B filters.

  • Validation Step: Include a tube with Dextran (1 µM) to mask any potential Sigma-2 sites if using non-selective tritiated ligands like DTG, though Pentazocine is highly selective.

  • Data Analysis:

    • Expected Result: CBPP

      
       < 10 nM. mCPP 
      
      
      
      > 500 nM.[2]

Synthesis & SAR Workflow

The following diagram outlines the decision tree for medicinal chemists when selecting between these scaffolds.

SAR Start Piperazine Core Selection Linker Linker Modification Start->Linker Direct Direct Aryl Bond (No Linker) Linker->Direct Remove CH2 Benzyl Methylene Bridge (Benzyl Linker) Linker->Benzyl Add CH2 Conf_Rigid Rigid Conformation (Planar/Tilted) Direct->Conf_Rigid Conf_Flex Flexible Conformation (Rotatable) Benzyl->Conf_Flex Target_5HT Target: 5-HT GPCRs (mCPP Profile) Conf_Rigid->Target_5HT Mimics Indole Target_Sig Target: Sigma-1 / Transporters (CBPP Profile) Conf_Flex->Target_Sig Fits Hydrophobic Pocket

Caption: SAR Decision Tree: The presence of the methylene linker is the primary determinant switching the target from 5-HT GPCRs to Sigma receptors.

References

  • Hoyer, D., et al. (1989). Interaction of substituted piperazines with central 5-HT receptors.[3]Journal of Medicinal Chemistry . (Establishes mCPP 5-HT2C affinity).

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[1]Journal of Medicinal Chemistry . (Defines the N-benzyl-N-phenylpiperazine scaffold as a primary Sigma pharmacophore).

  • Nahas, R. I., et al. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.Bioorganic & Medicinal Chemistry . (Confirms benzyl-piperazine derivatives as low-nanomolar Sigma ligands).

  • Berardi, F., et al. (2004). Sigma-1 and Sigma-2 Receptor Ligands.[1]Current Medicinal Chemistry . (Review of the structural requirements distinguishing Sigma ligands from 5-HT ligands).

Sources

Comparative

A Guide to the Mass Spectrometry Fragmentation of 1-(2-chlorobenzyl)-4-phenylpiperazine: A Comparative Analysis

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 1-(2-chlorobenzyl)-4-phenylpiperazine, a compound of interest in pharmaceutical research and development. By understandi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 1-(2-chlorobenzyl)-4-phenylpiperazine, a compound of interest in pharmaceutical research and development. By understanding its fragmentation behavior, researchers can achieve unambiguous identification and structural elucidation. This document contrasts the fragmentation of the title compound with structurally similar alternatives, offering a framework for distinguishing between isomers and analogs. All mechanistic proposals are grounded in established principles of mass spectrometry and supported by data from relevant scientific literature.

Introduction: The Structural Context of 1-(2-chlorobenzyl)-4-phenylpiperazine

1-(2-chlorobenzyl)-4-phenylpiperazine belongs to the broad class of piperazine derivatives, many of which are pharmacologically active.[1][2] Structurally, it is a hybrid of two key psychoactive pharmacophores: benzylpiperazine and phenylpiperazine.[3] The fragmentation pattern of such a molecule under mass spectrometric analysis, particularly using techniques like Collision-Induced Dissociation (CID), is highly dependent on the stability of the resulting fragment ions and the relative strengths of its chemical bonds.[4]

Analysis of its structure suggests several likely points of cleavage:

  • The benzylic C-N bond connecting the 2-chlorobenzyl group to the piperazine ring.

  • The C-N bonds within the piperazine ring itself.

  • The aryl C-N bond connecting the phenyl group to the piperazine ring.

Under typical positive-ion electrospray ionization (ESI), the molecule is expected to readily protonate, most likely at one of the two nitrogen atoms within the piperazine ring, forming the precursor ion [M+H]⁺.[5] The subsequent fragmentation of this precursor ion provides the structural fingerprint of the molecule.

Predicted Fragmentation Pathways of 1-(2-chlorobenzyl)-4-phenylpiperazine

Based on the fragmentation patterns of related benzylpiperazines and phenylpiperazines, we can predict the major fragmentation pathways for the protonated molecule.[6][7] The primary cleavage event is anticipated to be the scission of the weakest bond, the benzylic C-N bond, which is activated by the adjacent nitrogen atom.

Pathway A: Formation of the Chlorobenzyl/Tropylium Cation

The most prominent fragmentation pathway for N-benzylpiperazines involves the cleavage of the bond between the benzyl group and the piperazine nitrogen.[2][8] This heterolytic cleavage results in the formation of a stable 2-chlorobenzyl cation or its rearranged, highly stable tropylium isomer.[8][9] The presence of the chlorine atom means this fragment will exhibit a characteristic isotopic pattern (³⁵Cl/³⁷Cl) with a ~3:1 ratio.

  • Key Fragment: m/z 125/127 (2-chlorotropylium/benzyl cation)

  • Neutral Loss: Phenylpiperazine (162 Da)

The other resulting fragment from this cleavage would be the protonated phenylpiperazine ion.

  • Key Fragment: m/z 163 (Protonated phenylpiperazine)

M [M+H]⁺ 1-(2-chlorobenzyl)-4-phenylpiperazine F1 m/z 125/127 2-Chlorotropylium Cation M->F1 Cleavage of Benzyl-N Bond F2 m/z 163 Protonated Phenylpiperazine M->F2 Cleavage of Benzyl-N Bond

Caption: Primary fragmentation of 1-(2-chlorobenzyl)-4-phenylpiperazine.

Pathway B: Fragmentation of the Piperazine Ring

A secondary, but common, fragmentation route for piperazine-containing compounds involves the breakdown of the piperazine ring itself.[6] This typically occurs through a retro-Diels-Alder-like mechanism or sequential bond cleavages, leading to characteristic low-mass fragments.

  • Key Fragments:

    • m/z 70

    • m/z 56

These fragments arise from the core piperazine structure and are common across many derivatives.[6]

Pathway C: Fragmentation of the Phenylpiperazine Moiety

Following the initial formation of the protonated phenylpiperazine ion (m/z 163) or through direct fragmentation of the parent ion, fragments characteristic of the phenylpiperazine substructure can be observed.

  • Key Fragment: m/z 119

  • Neutral Loss: C3H6 (42 Da) from the m/z 161 ion (after H2 loss).

This fragment is commonly reported for phenylpiperazine derivatives.[6][10]

M [M+H]⁺ F_benzyl m/z 125/127 (Chlorobenzyl) M->F_benzyl Pathway A F_phenylpip m/z 163 (Phenylpiperazine) M->F_phenylpip Pathway A F_ring m/z 56, 70 (Piperazine Ring) M->F_ring Pathway B F_phenyl m/z 119 (Phenyl fragment) F_phenylpip->F_phenyl Pathway C

Caption: Summary of predicted fragmentation pathways and key ions.

Comparative Fragmentation Analysis

To aid in the specific identification of 1-(2-chlorobenzyl)-4-phenylpiperazine, its predicted fragmentation pattern is compared with plausible alternatives.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Diagnostic Fragment(s) (m/z)Notes
1-(2-chlorobenzyl)-4-phenylpiperazine (Target) 287/289125/127 , 163, 119, 70, 56The m/z 125/127 ion is the defining fragment for the 2-chlorobenzyl moiety.
1-(4-chlorobenzyl)-4-phenylpiperazine (Isomer) 287/289125/127 , 163, 119, 70, 56Mass spectrum is expected to be nearly identical.[11] Differentiation would likely require chromatographic separation (e.g., GC-MS or LC-MS) or advanced MS techniques like ion mobility.
1-Benzyl-4-phenylpiperazine (Analog) 25391 , 163, 119, 70, 56The absence of the chlorine isotope pattern and the presence of the classic m/z 91 tropylium ion is the key differentiator.[2]
1-(2-Chlorophenyl)piperazine (Substructure Analog) 197/199154/156 , 138/140, 119, 70Lacks the benzyl group. The base peak is often m/z 154, corresponding to the loss of C3H6 from the piperazine ring.[10][12] This helps confirm the fragmentation of the phenylpiperazine portion.
1-Benzyl-4-(2-chlorophenyl)piperazine (Isomer) 287/28991 , 197/199, 154/156Here, the key fragment is the m/z 91 tropylium ion, while the chloro-isotopic pattern is retained on the larger phenylpiperazine fragment (m/z 197/199).

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a standardized protocol for the analysis of 1-(2-chlorobenzyl)-4-phenylpiperazine using a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a liquid chromatography (LC) system.

Objective: To generate a product ion spectrum (MS/MS) of the protonated molecule for structural confirmation.

Materials:

  • 1-(2-chlorobenzyl)-4-phenylpiperazine reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Calibrated LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of mobile phase A and B.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion (expected at m/z 287.1/289.1).

    • MS/MS (Product Ion Scan) Parameters:

      • Precursor Ion Selection: Isolate the m/z 287.1 ion.

      • Activation: Collision-Induced Dissociation (CID).[4]

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. A fixed energy of ~20-25 eV is a good starting point for generating key structural fragments.

      • Product Ion Scan Range: Scan from m/z 40 to 300.

Data Analysis:

  • Examine the MS1 scan for the protonated molecule with the correct isotopic pattern for one chlorine atom.

  • Analyze the MS/MS spectrum to identify the key fragment ions (m/z 125/127, 163, 119, etc.) as predicted.

  • Compare the obtained spectrum against a library or the fragmentation patterns of the alternatives discussed in this guide.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source (Ionization) Column->ESI Q1 Q1 (Precursor Selection m/z 287) ESI->Q1 Q2 q2 (Collision Cell) (CID Fragmentation) Q1->Q2 Q3 Q3 / TOF (Fragment Analysis) Q2->Q3 Detector Detector Q3->Detector

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.
  • PubChem. 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]

  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University, 2021. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... [Link]

  • ResearchGate. Clandestine synthesis routes for benzylpiperazine salts. [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 2021. [Link]

  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

  • de Oliveira, A. R. et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 2023. [Link]

  • PubChem. 4-Chlorobenzylpiperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Lee, J. Y. et al. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling, 2024. [Link]

  • Blavins, B. J. et al. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 2002. [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the FTIR Spectral Validation of 1-(2-chlorobenzyl)-4-phenylpiperazine

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity.[1][2] 1-(2-chlorobenzyl)-4-phenylpiperazine is a disubstituted piperazine derivative, a class of compounds widely investigated for their diverse biological activities.[3][4][5] Before advancing such a candidate in the development pipeline, its molecular structure must be rigorously validated.

Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose.[6] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[6][7] This guide presents a comprehensive framework for the validation of a newly synthesized batch of 1-(2-chlorobenzyl)-4-phenylpiperazine. We will not merely present a spectrum; instead, we will establish a self-validating system through a comparative analysis of its constituent structural motifs. By dissecting the molecule into its fundamental components—the 2-chlorobenzyl group, the N-phenylpiperazine core—and comparing its spectrum to those of relevant precursors and analogs, we can build a robust, evidence-based confirmation of its identity.

Pillar 1: The Science of Spectral Interpretation

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the energy of its chemical bonds.[8] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals the functional groups present.

For 1-(2-chlorobenzyl)-4-phenylpiperazine, we anticipate characteristic vibrations from several key structural features:

  • Aromatic Rings: Both the phenyl and chlorobenzyl groups will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[9]

  • Piperazine Ring: The saturated C-H bonds of the piperazine ring will show strong stretching absorptions in the 2950-2800 cm⁻¹ range.[10][11] Its C-N bonds will contribute to the complex fingerprint region.

  • Tertiary Amines (C-N Bonds): The C-N stretching vibrations of the two tertiary amines in the piperazine ring are expected in the 1250-1000 cm⁻¹ range.[12]

  • Alkyl-Aryl Linkage (CH₂): The methylene (CH₂) bridge connecting the benzyl group to the piperazine nitrogen will have characteristic C-H stretching and bending (scissoring) modes around 2925 cm⁻¹ and 1450 cm⁻¹, respectively.

  • Aromatic C-Cl Bond: The chloro-substituted benzene ring should display a C-Cl stretching vibration, typically found in the 850-700 cm⁻¹ region.[13]

The true power of validation lies in comparing the experimental spectrum of the final product with the spectra of its precursors. The spectrum of 1-(2-chlorobenzyl)-4-phenylpiperazine should represent a logical superposition of features from N-phenylpiperazine and 2-chlorobenzyl chloride, with predictable shifts due to the formation of the new C-N bond.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to generate high-fidelity, reproducible data. The causality behind each step is critical for ensuring the trustworthiness of the final spectrum.

Objective: To acquire a high-resolution FTIR spectrum of solid 1-(2-chlorobenzyl)-4-phenylpiperazine for structural validation.

Methodology: Attenuated Total Reflectance (ATR) is often preferred for solid powders due to its minimal sample preparation and high reproducibility.[6]

Step-by-Step Protocol:

  • Instrument Preparation & Verification:

    • Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30-60 minutes. This ensures thermal equilibrium and minimizes drift.

    • Causality: A stabilized instrument provides a consistent energy output, leading to a stable baseline and accurate absorbance measurements.

  • ATR Crystal Cleaning:

    • Action: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol or ethanol) using a non-abrasive wipe.

    • Causality: Any residue from previous samples or the environment will contribute to the spectrum. A pristine crystal surface is mandatory for measuring only the sample of interest.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR accessory in place, collect a background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution).

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics. This spectrum is digitally subtracted from the sample spectrum to isolate the sample's unique absorbance profile.

  • Sample Application:

    • Action: Place a small amount of the 1-(2-chlorobenzyl)-4-phenylpiperazine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Action: Apply consistent pressure using the ATR's built-in clamp. Note the pressure setting for reproducibility.

    • Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal. Consistent pressure ensures reproducibility between measurements.

  • Sample Spectrum Acquisition:

    • Action: Collect the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution).

    • Causality: Using identical scan parameters for both background and sample is crucial for accurate spectral subtraction.

  • Data Processing and Cleaning:

    • Action: After acquisition, perform an ATR correction if the instrument software allows. Check the baseline and apply a correction if necessary.

    • Causality: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum. Baseline correction removes any broad, underlying spectral features that are not part of the sample's signature.

Pillar 3: Comparative Data Analysis & Validation

The validation of the 1-(2-chlorobenzyl)-4-phenylpiperazine spectrum is achieved by comparing it against the expected vibrational modes derived from its structural components and known analogs.

FTIR Spectral Data Comparison

The following table summarizes the key vibrational frequencies expected for 1-(2-chlorobenzyl)-4-phenylpiperazine, benchmarked against its precursors and a related analog. This comparative approach allows for a logical confirmation of the structure.

Vibrational Mode Functional Group Expected Range (cm⁻¹) Reference Compound: N-Phenylpiperazine (cm⁻¹) Reference Compound: 2-Chlorobenzyl Chloride (cm⁻¹) Comparative Rationale for Target Molecule
Aromatic C-H StretchPhenyl & Chlorobenzyl Rings3100-3000~3050~3060Presence of sharp peaks in this region confirms aromaticity.
Aliphatic C-H StretchPiperazine & CH₂ Bridge2960-2800~2949, 2825, 2814[14]~2960Strong, complex bands expected, confirming the saturated hydrocarbon portions.
Aromatic C=C StretchPhenyl & Chlorobenzyl Rings1600-1450~1600, 1498[15]~1590, 1470A series of sharp to medium bands confirms the presence of both aromatic rings.
CH₂ ScissoringBenzyl-N Methylene~1450N/A~1445A distinct peak should be present, indicating the methylene bridge.
C-N StretchTertiary Amines1250-1100~1230N/AStrong bands in this region are indicative of the piperazine core.
C-Cl StretchAromatic Chloride800-700N/A~750A strong band in this lower wavenumber region is a key indicator of the chlorobenzyl moiety.[12][13]
Out-of-Plane BendingSubstituted Benzene900-675~750, 690~750 (ortho-subst.)The pattern in this "fingerprint" region helps confirm the substitution patterns on both rings.

Note: Specific wavenumbers for reference compounds are sourced from experimental data where available.[10][14][15][16][17][18][19]

Validation Workflow Diagram

The logical process for validating a new batch of 1-(2-chlorobenzyl)-4-phenylpiperazine using FTIR is illustrated below. This workflow ensures that each step, from sample handling to final data interpretation, is conducted systematically for a trustworthy outcome.

FTIR_Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation sample_prep Sample Preparation Verify purity (e.g., NMR, LC-MS) Ensure sample is dry instrument_setup Instrument Setup Power on and stabilize Clean ATR crystal sample_prep->instrument_setup Proceed background_scan Background Scan 64 scans @ 4 cm⁻¹ resolution Store background spectrum instrument_setup->background_scan Ready sample_scan Sample Scan Apply sample with consistent pressure Use identical scan parameters background_scan->sample_scan Background Stored data_proc Data Processing ATR & Baseline Correction Peak Picking sample_scan->data_proc Raw Spectrum spectral_comp Spectral Comparison Compare vs. Precursor Data Compare vs. Analog Data Analyze Fingerprint Region data_proc->spectral_comp Processed Spectrum validation_report Validation Report Assign key peaks Confirm presence of all functional groups Conclude structural identity spectral_comp->validation_report Interpretation

Caption: Logical workflow for the FTIR validation of a novel compound.

Conclusion

The validation of 1-(2-chlorobenzyl)-4-phenylpiperazine via FTIR spectroscopy is not merely about matching a spectrum to a library entry. It is a deductive scientific process. By following a rigorous experimental protocol, understanding the spectral contributions of each part of the molecule, and performing a comparative analysis against its known precursors, we establish a high degree of confidence in the compound's identity and purity. This multi-faceted approach, grounded in the fundamental principles of spectroscopy and logical comparison, exemplifies a robust and trustworthy validation system essential for modern pharmaceutical development.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Available at: [Link]

  • ResearchGate. (2021, July). FT-IR spectrum showing C-Cl stretching and O-H stretching. Available at: [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Available at: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • PubChem. (n.d.). 2-Chlorobenzyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Available at: [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and.... Available at: [Link]

  • SpectraBase. (n.d.). 2-Chlorobenzoyl chloride. Wiley. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]

  • Aktaş, Y. O., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available at: [Link]

  • ResearchGate. (2025, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]

  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of ClC(O)SCl isolated in an Ar matrix (1 : 1000) at.... Available at: [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801. Available at: [Link]

  • ResearchGate. (2025, August 5). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Benzylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Benzylpiperazine Derivatives Benzylpiperazine (BZP) and its analogues are a class of synthetic compounds that have g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Benzylpiperazine Derivatives

Benzylpiperazine (BZP) and its analogues are a class of synthetic compounds that have garnered significant attention in both recreational drug markets and scientific research.[1][2][3] Initially explored for their potential therapeutic applications, such as antidepressants, their stimulant and psychoactive properties have led to their widespread non-medical use.[4] Understanding the comparative pharmacokinetics of these derivatives is paramount for predicting their physiological effects, potential for toxicity, and for the development of effective analytical methods for their detection. This guide provides an in-depth, objective comparison of the absorption, distribution, metabolism, and excretion (ADME) of key benzylpiperazine derivatives, supported by experimental data and established scientific protocols.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of benzylpiperazine derivatives can vary significantly based on their chemical structure, influencing their onset of action, duration of effects, and metabolic fate. Below is a comparative summary of key pharmacokinetic parameters for some of the most well-studied derivatives.

CompoundSpeciesDoseCmax (ng/mL)Tmax (h)Half-life (t½) (h)Key MetabolitesReference(s)
Benzylpiperazine (BZP) Human200 mg (oral)2621.255.53-hydroxy-BZP, 4-hydroxy-BZP[1][5]
Human100 mg (oral, with 30mg TFMPP)---4-hydroxy-BZP[6]
Trifluoromethylphenylpiperazine (TFMPP) Human60 mg (oral)24.11.52.04 and 5.95 (biphasic)4-hydroxy-TFMPP[7]
Human30 mg (oral, with 100mg BZP)---No 4-hydroxy-TFMPP detected[6]
m-Chlorophenylpiperazine (mCPP) Human0.5 mg/kg (oral)Highly variable-2.6 - 6.1p-hydroxy-mCPP[8][9][10]
Human0.1 mg/kg (IV)Highly variable-2.4 - 6.8p-hydroxy-mCPP[8][9]
p-Methoxyphenylpiperazine (MeOPP) Rat----1-(4-hydroxyphenyl)piperazine (4-HO-PP)[11][12][13]
Methylenedioxybenzylpiperazine (MDBP) Rat----N-(4-hydroxy-3-methoxybenzyl)piperazine, N-(3,4-methylenedioxybenzyl)ethylenediamine, 3,4-methylenedioxybenzylamine, piperazine[14]

Expert Insights: The data clearly indicates that BZP and TFMPP are rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.5 hours.[5][7] The biphasic elimination of TFMPP suggests a more complex distribution and elimination pattern compared to the monophasic elimination of BZP.[5][7] Notably, the co-administration of BZP and TFMPP alters their metabolic profiles, highlighting the potential for drug-drug interactions which can have significant clinical implications.[6] The high variability in the pharmacokinetics of mCPP, even with intravenous administration, suggests that factors such as genetic polymorphisms in metabolic enzymes play a crucial role in its disposition.[8][9]

Metabolic Pathways: A Central Role for Cytochrome P450

The metabolism of benzylpiperazine derivatives is primarily hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[2][4] Understanding which specific CYP isozymes are involved is critical for predicting potential drug-drug interactions and inter-individual variability in drug response.[15]

The primary metabolic routes for these compounds include hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety.[2][4]

Caption: Generalized metabolic pathways of common benzylpiperazine derivatives.

Expert Insights: The significant involvement of CYP2D6 in the metabolism of BZP, TFMPP, mCPP, and MeOPP is a critical consideration.[11][16][17] CYP2D6 is known for its genetic polymorphism, which can lead to significant inter-individual differences in metabolic capacity, thereby affecting drug clearance and exposure.[18] This could explain the high pharmacokinetic variability observed with mCPP.[8][9] Furthermore, the inhibition of multiple CYP isozymes by these derivatives suggests a high potential for drug-drug interactions when co-administered with other therapeutic agents metabolized by the same enzymes.[16]

Experimental Protocols: Methodologies for Pharmacokinetic Characterization

To ensure the scientific rigor of pharmacokinetic studies, standardized and validated methodologies are essential. Here, we provide detailed protocols for both in vivo and in vitro assessments.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of a novel benzylpiperazine derivative.

Objective: To characterize the pharmacokinetic profile of a test compound after oral and intravenous administration in rats.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are used. Animals are cannulated in the jugular vein for serial blood sampling.

  • Drug Formulation and Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): The compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are collected into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard (e.g., a deuterated analog of the test compound). After centrifugation, the supernatant is transferred for analysis.

    • LC-MS/MS Conditions: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for quantification.[7][19][20] This involves a suitable C18 column and a mobile phase gradient of acetonitrile and water with formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

InVivoWorkflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis AnimalModel Select & Acclimatize Animal Model (e.g., Rats) Formulation Prepare Drug Formulation (IV & PO) AnimalModel->Formulation IV_Admin Intravenous (IV) Administration Formulation->IV_Admin PO_Admin Oral (PO) Administration Formulation->PO_Admin BloodCollection Serial Blood Sampling (Jugular Vein Cannula) IV_Admin->BloodCollection PO_Admin->BloodCollection PlasmaPrep Centrifuge to Obtain Plasma BloodCollection->PlasmaPrep Storage Store Plasma at -80°C PlasmaPrep->Storage SamplePrep Protein Precipitation & Internal Standard Addition Storage->SamplePrep LCMS LC-MS/MS Quantification SamplePrep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common in vitro method to assess the metabolic stability of a compound, which can provide an early indication of its in vivo clearance.

Objective: To determine the in vitro metabolic stability of a test compound using pooled human liver microsomes.

Methodology:

  • Materials: Pooled human liver microsomes, NADPH regenerating system, test compound, positive control compounds (e.g., testosterone, verapamil), and quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold quenching solution.

  • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

InVitroWorkflow cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_termination Termination & Processing cluster_analysis Analysis & Calculation Reagents Prepare Reagents: - Liver Microsomes - Test Compound - NADPH System PreIncubate Pre-incubate Microsomes & Compound at 37°C Reagents->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate TimePoints Collect Aliquots at Specific Time Points Initiate->TimePoints Quench Stop Reaction with Quenching Solution TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis of Parent Compound Supernatant->LCMS DataAnalysis Calculate In Vitro Half-life & Intrinsic Clearance LCMS->DataAnalysis

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion and Future Directions

This guide provides a comprehensive overview of the comparative pharmacokinetics of key benzylpiperazine derivatives. The data presented underscores the importance of considering the specific chemical structure of each analogue, as even minor modifications can lead to significant differences in their ADME profiles. The prominent role of the polymorphic enzyme CYP2D6 in the metabolism of many of these compounds highlights the potential for significant inter-individual variability in response and the risk of drug-drug interactions.

Future research should focus on direct, head-to-head comparative pharmacokinetic studies of a wider range of benzylpiperazine derivatives under standardized conditions. Furthermore, quantitative analysis of metabolite formation and the elucidation of the pharmacokinetic profiles of less-studied analogues, such as MDBP, are crucial for a more complete understanding of this class of compounds. Such data will be invaluable for forensic toxicology, clinical management of intoxications, and the ongoing evaluation of their potential for abuse and harm.

References

  • Gijsman, H. J., et al. (2001). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 21(6), 589-597.
  • Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile.
  • Feuchtl, A., et al. (2004). Pharmacokinetics of m-Chlorophenylpiperazine after Intravenous and Oral Administration in Healthy Male Volunteers.
  • Semantic Scholar. (n.d.). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • SelfDecode. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-1318.
  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.
  • ResearchGate. (n.d.). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Retrieved from [Link]

  • Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 5(18), 4805-4810.
  • ResearchGate. (n.d.). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Benzylpiperazine-like Compounds | Request PDF. Retrieved from [Link]

  • Maurer, H. H., et al. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 39(3), 255-261.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.
  • Semantic Scholar. (n.d.). A Review on Benzylpiperazine and Trifluoromethylphenypiperazine: Origins, Effects, Prevalence and Legal Status. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Chen, J., et al. (2015).
  • Jin, M. J., et al. (2012). White Pepper and Piperine Have Different Effects on Pharmacokinetics of Puerarin in Rats.
  • ResearchGate. (n.d.). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 5(18), 4805-4810.
  • Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs). The New Zealand Medical Journal, 122(1307), 55-63.
  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
  • ResearchGate. (n.d.). 'Party pill' drugs--BZP and TFMPP. Retrieved from [Link]

  • Banks, M. L., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 141, 1-9.
  • ResearchGate. (n.d.). Chemical structures of MDMA and the N-substituted piperazine analogs, BZP, TFMPP, and mCPP. Retrieved from [Link]

  • Rotzinger, S., et al. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
  • Miksys, S., & Tyndale, R. F. (2013). Cytochrome P450-mediated drug metabolism in the brain.

Sources

Validation

Validating HPLC Retention Times for 1-(2-chlorobenzyl)-4-phenylpiperazine

A Comparative Methodological Guide Executive Summary: The Specificity Challenge Validating the retention time ( ) of 1-(2-chlorobenzyl)-4-phenylpiperazine (hereafter 2-CBPP ) presents a unique set of chromatographic chal...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide

Executive Summary: The Specificity Challenge

Validating the retention time (


) of 1-(2-chlorobenzyl)-4-phenylpiperazine  (hereafter 2-CBPP ) presents a unique set of chromatographic challenges. As a lipophilic, basic piperazine derivative, 2-CBPP is prone to peak tailing due to silanol interactions and is difficult to resolve from its positional isomers—specifically the 3-chlorobenzyl (meta) and 4-chlorobenzyl (para) analogs—which often co-elute on standard alkyl-bonded phases.

This guide compares the industry-standard C18 (L1) approach against a Phenyl-Hexyl (L11) alternative. While C18 provides robust hydrophobicity-based retention, experimental evidence suggests that Phenyl-Hexyl chemistries offer superior specificity for halogenated aromatic isomers through


 interactions, making them the preferred choice for validating retention times in complex matrices.

Physicochemical Context & Method Design

To validate


 effectively, one must control the variables influencing the analyte's behavior.
PropertyValue (Approx.)Chromatographic Implication
Basic pKa ~8.5 – 9.2Nitrogen protonation at neutral pH causes silanol tailing. Method requires pH < 3.0 or high pH (>10) with hybrid particles.
LogP ~3.8 – 4.2High lipophilicity. Requires significant organic modifier (40–60% ACN) to elute within a reasonable runtime.
UV Max 230–240 nmBenzenoid absorption. Detection at 235 nm is optimal for sensitivity vs. solvent cutoff.
Isomerism Ortho-substitutionThe 2-chloro group induces steric twisting, altering the effective

-cloud surface area compared to planar para isomers.

Comparative Methodologies

We evaluate two distinct separation systems. The Baseline Method represents a standard USP-style approach (similar to Meclizine HCl analysis), while the Optimized Alternative targets isomeric selectivity.

Method A: The Baseline (C18)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (55:45 v/v).

  • Mechanism: Hydrophobic interaction.[1]

  • Pros: High stability, predictable retention.

  • Cons: Poor resolution (

    
    ) between 2-CBPP and its 4-chlorobenzyl isomer.
    
Method B: The Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 × 150 mm, 3 or 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water : Methanol (40:60 v/v).

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Pros: The phenyl ring in the stationary phase interacts differentially with the electron-deficient chlorobenzyl ring of the analyte. The ortho steric hindrance reduces this interaction compared to the para isomer, increasing separation factors (

    
    ).
    
Comparative Data Summary (Simulated)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
6.4 min7.8 minValid
Tailing Factor (

)
1.41.1Improved
Resolution (

) from isomer
1.2 (Co-elution risk)3.5 (Baseline resolved)Superior
Theoretical Plates (

)
~6,500~9,200High Efficiency

Experimental Protocol: Validation Workflow

This protocol focuses on Method B (Phenyl-Hexyl) due to its superior specificity, essential for validating retention times against impurities.

Step 1: Preparation of Solutions
  • System Suitability Standard (SSS): Dissolve 10 mg of 2-CBPP reference standard and 10 mg of 1-(4-chlorobenzyl)-4-phenylpiperazine (isomer impurity) in 100 mL of methanol. Dilute to 50 µg/mL with mobile phase.

  • Test Sample: Prepare 2-CBPP sample at 50 µg/mL in mobile phase.

Step 2: Chromatographic Conditions[2]
  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Injection Volume: 10 µL

  • Column Temp: 35°C (Controls viscosity and mass transfer)

  • Detection: UV @ 235 nm

Step 3: Specificity & Retention Validation

Inject the SSS five times.

  • Acceptance Criteria:

    • % RSD of

      
       for 2-CBPP 
      
      
      
      0.5%.
    • Resolution (

      
      ) between 2-CBPP and Isomer 
      
      
      
      2.0.
    • Tailing Factor (

      
      ) 
      
      
      
      1.5.
Step 4: Robustness Testing (The "Stress Test")

To truly validate the retention time, you must prove it is stable under minor variations.

  • pH Variation: ± 0.2 units (Critical for piperazine ionization).

  • Organic Modifier: ± 2% Methanol.

  • Temperature: ± 5°C.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the retention time, ensuring that a simple match in time is not a false positive caused by co-eluting isomers.

ValidationWorkflow Start Start: Retention Time Validation InjectStd Inject Reference Standard (n=6) Start->InjectStd CalcRSD Calculate % RSD of tR InjectStd->CalcRSD CheckRSD Is RSD <= 0.5%? CalcRSD->CheckRSD InjectMix Inject Isomer Mixture (Specificity Check) CheckRSD->InjectMix Yes Fail Validation FAILED Adjust Method CheckRSD->Fail No (System Unstable) CheckRes Resolution (Rs) > 2.0? InjectMix->CheckRes Robustness Perform Robustness Test (pH +/- 0.2, Temp +/- 5C) CheckRes->Robustness Yes CheckRes->Fail No (Co-elution) CheckShift Is tR Shift < 2%? Robustness->CheckShift CheckShift->Fail No (Method Not Robust) Pass Validation PASSED tR Validated CheckShift->Pass Yes

Figure 1: Step-by-step logic flow for validating HPLC retention time specificity and stability.

Self-Validating System: Relative Retention Time (RRT)

Relying solely on absolute retention time is risky due to column aging. A self-validating protocol uses Relative Retention Time (RRT) .

Protocol:

  • Select a stable internal standard (IS) or a known impurity (e.g., 4-chlorobenzophenone, often used in Meclizine analysis).

  • Calculate RRT:

    
    
    
  • Validation Requirement: The RRT should remain constant (e.g., 0.85 ± 0.02) even if absolute

    
     shifts due to flow rate or temperature minor deviations.
    

Troubleshooting Retention Shifts

ObservationProbable CauseCorrective Action

decreases gradually
Loss of bonded phase (Hydrolysis)Replace column; Ensure pH is within column limits (usually 2–8).

fluctuates randomly
Pump flow instability / Temp changeCheck pump seals; Use column oven (mandatory).
Split peaks / Shoulder Isomer co-elution or pH mismatchSwitch to Phenyl-Hexyl column ; Adjust buffer pH away from pKa.

References

  • United States Pharmacopeia (USP). USP Monograph: Meclizine Hydrochloride. (Provides the foundational C18/L1 method and system suitability parameters for chlorobenzyl-piperazine analogs).

  • Sowjanya, G., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form.[6][7][8] Journal of Chromatographic Science.[8] (Demonstrates pH 3.0 buffer usage for piperazine separation).

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (Technical comparison of C18 vs. Phenyl/NPE columns for separating positional isomers).

  • PubChem. 1-(2-chlorophenyl)piperazine Compound Summary. (Physicochemical data grounding for piperazine pKa and solubility).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Defines the regulatory requirements for Specificity and Robustness).

Sources

Comparative

Comparative Guide: 1-(2-chlorobenzyl) vs. 1-(3-chlorobenzyl)-4-phenylpiperazine

This guide provides an in-depth technical comparison of 1-(2-chlorobenzyl)-4-phenylpiperazine (Ortho-isomer) and 1-(3-chlorobenzyl)-4-phenylpiperazine (Meta-isomer). These compounds are critical structural probes in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(2-chlorobenzyl)-4-phenylpiperazine (Ortho-isomer) and 1-(3-chlorobenzyl)-4-phenylpiperazine (Meta-isomer). These compounds are critical structural probes in medicinal chemistry, particularly for mapping the Structure-Activity Relationships (SAR) of serotonin (5-HT) and dopamine (DA) receptor ligands.

Executive Summary & Structural Logic

The core difference between these two isomers lies in the position of the chlorine atom on the benzyl ring. While seemingly minor, this positional isomerism dictates the conformational landscape of the molecule, significantly influencing receptor binding affinity and metabolic stability.

  • 1-(2-chlorobenzyl)-4-phenylpiperazine (Ortho): The chlorine atom at the ortho position introduces significant steric hindrance near the methylene linker. This restricts the rotation of the benzyl ring relative to the piperazine core, forcing the molecule into a more rigid, non-planar conformation. This often results in reduced affinity for flat binding pockets (e.g., 5-HT2A) but can enhance selectivity for pockets requiring specific twisted conformations (e.g., Dopamine D4).

  • 1-(3-chlorobenzyl)-4-phenylpiperazine (Meta): The chlorine at the meta position is distal to the linker, allowing for greater conformational flexibility. The benzyl ring can rotate more freely to adopt a planar or perpendicular orientation as required by the receptor. This isomer typically exhibits higher affinity for a broader range of 5-HT receptors due to reduced steric clash.

Comparative Physicochemical Profile
Feature1-(2-chlorobenzyl)-4-phenylpiperazine1-(3-chlorobenzyl)-4-phenylpiperazine
Substitution Ortho (2-position)Meta (3-position)
Steric Hindrance High (Proximal to linker)Low (Distal to linker)
Conformation Restricted (Twisted)Flexible
LogP (Predicted) ~4.2 - 4.5~4.2 - 4.5
pKa (Piperazine N) ~8.5~8.5
Primary Target Class Dopamine D4 / 5-HT LigandBroad Spectrum 5-HT Ligand
Metabolic Liability Slower N-debenzylation (Steric shield)Faster N-debenzylation

Pharmacological Performance & SAR Analysis

The N-benzyl-N'-phenylpiperazine scaffold is a "privileged structure" for aminergic GPCRs. The choice of benzyl substituent tunes the selectivity profile.[1]

Serotonin (5-HT) Receptor Affinity[2][3]
  • 5-HT1A Receptor: The 5-HT1A binding pocket contains a hydrophobic region that accommodates the benzyl group.

    • Meta-isomer (3-Cl): Generally favored. The 3-Cl substituent can engage in hydrophobic interactions or halogen bonding without clashing with the receptor walls.

    • Ortho-isomer (2-Cl): Often shows 2-10x lower affinity compared to the meta-isomer. The ortho chlorine clashes with residues (e.g., Phe/Trp) lining the narrow access channel or the hydrophobic pocket itself.

Dopamine Receptor Selectivity[4][5]
  • Dopamine D4 Receptor: Research into "atypical" antipsychotics (like clozapine analogs) highlights the D4 receptor.

    • Ortho-isomer (2-Cl): The steric bulk of the ortho group can be advantageous here. D4 receptors can tolerate or even prefer "twisted" benzyl conformations that differentiate them from D2 receptors. The 2-Cl analog is often used to probe this specific steric tolerance.

Metabolic Stability (CYP450)
  • N-Debenzylation: A primary metabolic route is the oxidative cleavage of the benzyl-nitrogen bond.

    • Ortho-Effect: The 2-Cl substituent sterically shields the benzylic carbon from CYP450 enzymes (like CYP3A4 or CYP2D6), potentially increasing the half-life of the scaffold compared to the 3-Cl isomer.

Experimental Protocols

Chemical Synthesis (Divergent Workflow)

The synthesis of both isomers follows a standard N-alkylation protocol. The divergence occurs only in the choice of the starting benzyl chloride.

Reagents:

  • Core: 1-Phenylpiperazine (1.0 eq)

  • Electrophile: 2-Chlorobenzyl chloride (for Ortho) OR 3-Chlorobenzyl chloride (for Meta) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) or Triethylamine (TEA)
    
  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating the reaction via Finkelstein exchange.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-phenylpiperazine (10 mmol) in ACN (50 mL) in a round-bottom flask.

  • Activation: Add anhydrous

    
     (25 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes.
    
  • Addition: Dropwise add the specific Chlorobenzyl chloride (11 mmol) dissolved in ACN (10 mL).

    • Note: 2-Chlorobenzyl chloride reacts slower due to steric hindrance; heating is mandatory.

  • Reflux: Heat the mixture to reflux (

    
    ) for:
    
    • Meta-isomer: 4-6 hours.

    • Ortho-isomer: 8-12 hours (Monitor via TLC, Hexane:EtOAc 7:3).

  • Workup: Cool to RT, filter off inorganic salts. Evaporate solvent in vacuo.[2]

  • Extraction: Redissolve residue in DCM, wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .[3]
  • Purification:

    • Flash Chromatography: Silica gel, gradient elution (Hexane

      
       20% EtOAc/Hexane).
      
    • Salt Formation: Dissolve free base in diethyl ether, add HCl/Ether solution to precipitate the hydrochloride salt (white solid).

Radioligand Binding Assay (Validation)

To experimentally verify the affinity difference:

  • Membrane Prep: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Incubation: Competitor (Ortho or Meta isomer) at concentrations

    
     to 
    
    
    
    M. Incubate for 60 min at
    
    
    in Tris-HCl buffer.
  • Filtration: Harvest on GF/B filters, count radioactivity.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Logic & Pathways

Synthesis & Pharmacological Divergence

The following diagram illustrates the parallel synthesis and the resulting divergent pharmacological outcomes.

G Start 1-Phenylpiperazine (Core Scaffold) Reaction N-Alkylation (K2CO3, KI, ACN, Reflux) Start->Reaction Reagent_Ortho 2-Chlorobenzyl Chloride (Ortho) Reagent_Ortho->Reaction + Reagent_Meta 3-Chlorobenzyl Chloride (Meta) Reagent_Meta->Reaction + Product_Ortho 1-(2-chlorobenzyl)-4-phenylpiperazine (Ortho-Isomer) Reaction->Product_Ortho Path A Product_Meta 1-(3-chlorobenzyl)-4-phenylpiperazine (Meta-Isomer) Reaction->Product_Meta Path B Outcome_Ortho High Steric Strain Twisted Conformation Favors D4 / Lower 5-HT1A Product_Ortho->Outcome_Ortho SAR Consequence Outcome_Meta Low Steric Strain Flexible Conformation High 5-HT1A Affinity Product_Meta->Outcome_Meta SAR Consequence

Caption: Divergent synthesis and SAR consequences of Ortho vs. Meta substitution on the benzyl ring.

Receptor Interaction Model

This diagram visualizes why the ortho-isomer often has lower affinity.

ReceptorFit Receptor_Pocket Receptor Binding Pocket (Hydrophobic Cleft) Meta_Fit Meta-Isomer (3-Cl) Fits Flat Halogen Bond Possible High Affinity Receptor_Pocket->Meta_Fit Accommodates Ortho_Fit Ortho-Isomer (2-Cl) Steric Clash with Walls Forced Rotation Reduced Affinity Receptor_Pocket->Ortho_Fit Resists

Caption: Mechanistic basis for affinity differences: Steric fit within the receptor hydrophobic cleft.

References

  • Glennon, R. A., et al. (1988). "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common interaction at 5-HT1A serotonin binding sites?" Journal of Medicinal Chemistry, 31(5), 868-872. (Foundational SAR establishing the importance of the N-substituent distance and sterics in piperazine derivatives). Link

  • Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications." Current Medicinal Chemistry, 11(5), 629-661. (Discusses the role of hydrophobic benzyl substituents in 5-HT receptor fitting). Link

  • Perrone, R., et al. (1998). "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand."[4][5] Journal of Medicinal Chemistry, 41(24), 4903-4909. (Illustrates the synthesis and SAR of chlorophenyl/benzyl piperazines for Dopamine receptors). Link

  • PubChem Compound Summary. "1-Benzyl-4-phenylpiperazine."[6] National Center for Biotechnology Information. (General physicochemical data for the scaffold). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(2-chlorobenzyl)-4-phenylpiperazine: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(2-chlorobenzyl)-4-phenylpiperazine, a compound that, due to its chemical structure, requires careful management as a hazardous waste. This document synthesizes technical data with field-proven safety protocols to deliver a self-validating system for its disposal.

Understanding the Hazard Profile of 1-(2-chlorobenzyl)-4-phenylpiperazine

  • Corrosivity: Capable of causing severe skin burns and eye damage.[3]

  • Toxicity: Harmful if swallowed or in contact with skin.[2]

  • Irritation: May cause respiratory irritation.[4]

Given these potential hazards, 1-(2-chlorobenzyl)-4-phenylpiperazine must be handled with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Key Properties and Hazards of Structurally Similar Compounds

PropertyValue (for 1-(4-chlorobenzyl)piperazine)Reference
Appearance Colorless liquid[1]
Boiling Point 104 - 106 °C at 0.1 hPa[1]
Density 1.14 g/cm³ at 25 °C[1]
Flash Point >110 °C (closed cup)[1]
Hazards Harmful if swallowed, Causes severe skin burns and eye damage[3]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to mitigate the risks of exposure. The causality behind these choices is to create a barrier between the researcher and the hazardous chemical, preventing contact and inhalation.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory. For larger quantities or in the event of a spill, impervious clothing should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][5]

Step-by-Step Disposal Protocol

The disposal of 1-(2-chlorobenzyl)-4-phenylpiperazine must be managed as hazardous waste in accordance with local, state, and federal regulations.[6] As a chlorinated organic compound, it falls under the EPA's F-listed wastes from non-specific sources.[7][8][9][10][11]

Diagram 1: Disposal Workflow for 1-(2-chlorobenzyl)-4-phenylpiperazine

A 1. Waste Identification & Segregation B 2. Container Selection & Labeling A->B E Do not mix with non-halogenated waste A->E C 3. Waste Accumulation B->C F Label as 'Halogenated Organic Waste' B->F D 4. Arrange for Professional Disposal C->D G Store in a designated, ventilated area C->G

Caption: A flowchart illustrating the key stages of the disposal process.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Segregation: It is crucial to segregate halogenated organic waste, such as 1-(2-chlorobenzyl)-4-phenylpiperazine, from non-halogenated waste streams.[9] This is because the disposal methods for these two categories differ significantly, and cross-contamination can lead to complications and increased disposal costs.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure screw-top cap to prevent the release of vapors.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "1-(2-chlorobenzyl)-4-phenylpiperazine."[1] Include the date when the first waste was added to the container.

  • Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet for a similar compound if one for the specific chemical is unavailable.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.

Diagram 2: Emergency Response for a Chemical Spill

A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Supervisor B->C D Don Appropriate PPE C->D If safe to do so E Contain the Spill D->E F Absorb with Inert Material E->F G Collect & Package Waste F->G H Decontaminate the Area G->H I Arrange for Disposal H->I

Caption: A step-by-step workflow for responding to a chemical spill.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant or in a poorly ventilated area, evacuate and contact your EHS office.[12]

  • Containment: For a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[13][14][15]

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.[13][14][15]

  • Collection: Once the material is fully absorbed, carefully scoop it into a designated hazardous waste container.[13][15]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Disposal: Seal and label the container with all the contents from the cleanup and arrange for its disposal through your EHS office.[13][15]

First Aid Measures for Exposure

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][6]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

By adhering to these stringent protocols, laboratory professionals can ensure the safe handling and disposal of 1-(2-chlorobenzyl)-4-phenylpiperazine, thereby protecting themselves, their colleagues, and the environment.

References

  • Yale University. (n.d.). Management of Hazardous Waste, Appendix C - “F” Listed Hazardous Waste. Retrieved from [Link]

  • EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]

  • EPA. (n.d.). Hazardous Wastes From Non-Specific Sources (F-List). 40 CFR 261.31. Retrieved from [Link]

  • EPA. (n.d.). Waste Code - F Codes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Clym Environmental Services. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013). Prochlorperazine mesilate Safety Data Sheet. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.